1-Boc-2-Isopropylpiperazine
Description
Properties
IUPAC Name |
tert-butyl 2-propan-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWGWFHWJARJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656998 | |
| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-25-2 | |
| Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-2-isopropylpiperazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of tert-butyl 2-isopropylpiperazine-1-carboxylate, commonly known as 1-Boc-2-isopropylpiperazine. This chiral heterocyclic compound has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, detail its synthetic routes, and explore its significant applications, particularly in the development of drugs targeting the central nervous system (CNS).
Core Characteristics and Physicochemical Properties
This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The "Boc" designation refers to the tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms, a feature that is instrumental in its synthetic utility. The isopropyl group at the second position introduces a chiral center, meaning the compound exists as two non-superimposable mirror images or enantiomers: (S)-1-Boc-2-isopropylpiperazine and (R)-1-Boc-2-isopropylpiperazine. This chirality is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[1]
The strategic placement of the Boc group allows for selective chemical transformations. It deactivates the nitrogen to which it is attached, enabling chemists to selectively functionalize the second, unprotected nitrogen atom. Subsequently, the Boc group can be readily removed under mild acidic conditions to reveal a reactive amine, permitting further molecular elaboration.[1]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 886766-25-2 (Racemic)[1][2] | [1][2] |
| 674792-05-3 ((S)-enantiomer)[3][4] | [3][4] | |
| 674792-04-2 ((R)-enantiomer)[5] | [5] | |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3][5] |
| Molecular Weight | 228.33 g/mol | [1][2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid-liquid mixture | [2][4] |
| Solubility | Soluble in organic solvents; insoluble in water | [2] |
| Boiling Point | 298.4 ± 15.0 °C (Predicted) | [4] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.41 ± 0.40 (Predicted) | [2][4] |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a critical step for its application in the development of chiral drugs. The two primary strategies employed are chiral resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.
Chiral Resolution of Racemic 2-Isopropylpiperazine
This classical method involves the separation of a 50:50 mixture of the (R)- and (S)-enantiomers of 2-isopropylpiperazine. The process leverages the formation of diastereomeric salts with a chiral resolving agent, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution of 2-Isopropylpiperazine.
Step-by-Step Protocol for Chiral Resolution:
-
Salt Formation: Dissolve racemic 2-isopropylpiperazine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to the solution. Stir the mixture to allow for the formation of diastereomeric salts.
-
Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution first. The efficiency of this step is critical and may require optimization of solvent, temperature, and cooling rate.
-
Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically pure free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Boc Protection: Dissolve the enantiomerically pure 2-isopropylpiperazine in a suitable solvent (e.g., dichloromethane). Add a base such as triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion. The Boc anhydride reacts with one of the nitrogen atoms to yield the final product, (S)- or (R)-1-Boc-2-isopropylpiperazine.[1]
Asymmetric Synthesis from a Chiral Pool
An alternative and often more elegant approach is to synthesize the target molecule from a readily available, enantiomerically pure starting material. This is known as chiral pool synthesis. For the synthesis of (S)-1-Boc-2-isopropylpiperazine, the naturally occurring amino acid (S)-valine is an ideal chiral precursor due to its isopropyl side chain.[1]
Key Chemical Reactions and Synthetic Utility
The synthetic versatility of this compound stems from the ability to selectively functionalize the piperazine ring. The Boc group serves as a reliable protecting group for one nitrogen, allowing the other to undergo a variety of chemical transformations.
Common Synthetic Transformations:
Caption: Key Reactions of the Deprotected Piperazine Core.
Detailed Protocols for Key Reactions:
-
Boc Deprotection:
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 2-isopropylpiperazine. This can then be neutralized to obtain the free amine.[1]
-
-
N-Acylation (Amide Bond Formation):
-
Following Boc deprotection, dissolve the resulting 2-isopropylpiperazine and a carboxylic acid in an aprotic solvent like DCM or dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like hydroxybenzotriazole (HOBt).
-
Stir the reaction at room temperature until the formation of the amide is complete.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the desired N-acylated product by chromatography.
-
-
N-Arylation (Buchwald-Hartwig Amination):
-
Combine the deprotected 2-isopropylpiperazine, an aryl halide (bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the solids, and purify the N-arylpiperazine product by column chromatography.
-
Applications in Medicinal Chemistry and Drug Discovery
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple biological targets with high affinity, making it a recurring motif in a wide array of biologically active compounds.[1] this compound, as a chiral derivative of this scaffold, is a valuable starting material for the synthesis of novel drug candidates.
The isopropylpiperazine moiety is a key structural feature in many compounds that target the central nervous system.[1][2] The chirality introduced by the isopropyl group is particularly significant, as it allows for stereospecific interactions with biological targets, which can lead to improved efficacy and a better safety profile.[1] By utilizing enantiomerically pure (R)- or (S)-1-Boc-2-isopropylpiperazine, medicinal chemists can design and synthesize drug candidates with a specific three-dimensional orientation, which is crucial for optimizing their therapeutic effects.
Safety and Handling
Based on available safety data, (S)-1-Boc-2-isopropylpiperazine is classified as a hazardous substance.[6]
-
Hazard Statements:
-
Precautionary Measures:
It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. The ability to perform selective functionalization on the piperazine core, guided by the strategic use of the Boc protecting group, provides a reliable pathway for the synthesis of a diverse range of compounds. Its prominent role in the development of CNS-active agents underscores its significance in the ongoing quest for new and improved therapeutics. Researchers and drug development professionals can leverage the methodologies and principles outlined in this guide to effectively incorporate this valuable scaffold into their research and development programs.
References
- 1. This compound|CAS 886766-25-2|RUO [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-1-Boc-2-isopropyl-piperazine | CAS: 674792-05-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. (S)-1-Boc-2-isopropylpiperazine | 674792-05-3 [amp.chemicalbook.com]
- 5. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
(S)-1-Boc-2-isopropylpiperazine molecular weight
An In-depth Technical Guide to (S)-1-Boc-2-isopropylpiperazine: A Cornerstone for Chiral Drug Discovery
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (S)-1-Boc-2-isopropylpiperazine. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification strategies, detail analytical characterization methods, and illuminate its critical role as a privileged scaffold in modern medicinal chemistry. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure both scientific integrity and practical applicability.
Core Molecular Profile and Physicochemical Properties
(S)-1-Boc-2-isopropylpiperazine is a chiral synthetic building block of significant interest in pharmaceutical development. Its structure features a piperazine ring, a widely recognized "privileged scaffold" in medicinal chemistry, substituted with an isopropyl group at the C2 position, creating a stereocenter.[1] One of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group, a labile protecting group that allows for selective functionalization of the molecule.
The presence of the Boc group at the N1 position masks its reactivity, enabling selective reactions at the unprotected N4 nitrogen. This Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the N1 amine for subsequent chemical transformations.[1] This strategic protection scheme makes it an exceptionally versatile intermediate for constructing complex molecular architectures.
Table 1: Physicochemical and Identification Data for (S)-1-Boc-2-isopropylpiperazine
| Property | Value | Source(s) |
| Molecular Weight | 228.33 g/mol | [2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| CAS Number | 674792-05-3 | [2][3] |
| IUPAC Name | tert-butyl (2S)-2-(propan-2-yl)piperazine-1-carboxylate | [2] |
| Physical Form | Liquid | [3] |
| InChI Key | NZTWGWFHWJARJX-SNVBAGLBSA-N | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Note: The hydrochloride salt form, (S)-1-Boc-2-isopropylpiperazine HCl (CAS: 1241725-73-4), has a molecular weight of 264.79 g/mol .[5][6]
Synthesis of Enantiomerically Pure (S)-1-Boc-2-isopropylpiperazine
The synthesis of enantiomerically pure (S)-1-Boc-2-isopropylpiperazine is paramount, as the biological activity of chiral molecules often resides in a single enantiomer.[1] The two predominant strategies for achieving high enantiopurity are chiral pool synthesis and the resolution of racemic mixtures.
Strategy 1: Chiral Pool Synthesis from (S)-Valine
This is an elegant approach that leverages a readily available and inexpensive chiral starting material, the amino acid (S)-valine, to establish the desired stereochemistry. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Caption: Workflow for chiral pool synthesis from (S)-valine.
Expert Insight: Starting from a chiral pool precursor like (S)-valine is often preferred in industrial settings. It avoids the potential 50% loss of material inherent in classical resolution and eliminates the need for specialized chiral chromatography on a large scale. The key transformation is the ring-forming step, often an aza-Michael addition, which must be optimized to ensure high cyclization efficiency without epimerization.[7]
Strategy 2: Chiral Resolution of Racemic 2-Isopropylpiperazine
This method involves preparing the racemic 2-isopropylpiperazine and then separating the enantiomers using a chiral resolving agent. This is followed by the standard Boc-protection step.
Protocol: Chiral Resolution and Boc Protection
-
Salt Formation: Dissolve racemic 2-isopropylpiperazine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, to the solution. The choice of acid is critical; it must form diastereomeric salts with differential solubility.[1]
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt ((S)-piperazine with L-tartaric acid, for instance) should preferentially crystallize out of the solution due to its lower solubility.
-
Self-Validation: The progress of the crystallization and the purity of the crystals can be monitored by polarimetry.
-
-
Isolation: Collect the crystals by filtration. Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a strong base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-2-isopropylpiperazine. Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Boc Protection: To the solution of (S)-2-isopropylpiperazine, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine or sodium bicarbonate.[1] The reaction is typically stirred at room temperature until completion.
-
Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and excess reagents. The crude product is then purified, typically by silica gel column chromatography, to yield pure (S)-1-Boc-2-isopropylpiperazine.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Key Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome / Key Signals |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the isopropyl group (doublet and multiplet), piperazine ring protons, and the characteristic large singlet for the Boc group's t-butyl protons (~1.4 ppm). |
| ¹³C NMR | Confirms the carbon framework. | Presence of all 12 unique carbon signals. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak [M+H]⁺ at m/z 229. |
| Chiral HPLC | Determination of enantiomeric purity (ee%). | Separation of (S) and (R) enantiomers into two distinct peaks. The area under the (S) peak should be >98-99% for high-purity material. |
| FTIR Spectroscopy | Functional group identification. | Characteristic C=O stretch for the carbamate in the Boc group (~1690 cm⁻¹). |
Applications in Drug Discovery and Development
The piperazine moiety is one of the most ubiquitous heterocycles found in FDA-approved drugs.[8] Its prevalence is due to its ability to improve pharmacokinetic properties (like solubility and oral bioavailability) and its capacity to act as a versatile scaffold to orient pharmacophoric groups.[8] (S)-1-Boc-2-isopropylpiperazine is a valuable starting material for introducing this privileged, chiral scaffold into drug candidates.
Key Application Areas:
-
CNS Agents: The isopropylpiperazine moiety is a key feature in many compounds targeting the central nervous system (CNS).[1]
-
Kinase Inhibitors: Piperazine rings are frequently used as linkers or core structures in various kinase inhibitors for oncology.[8]
-
Asymmetric Synthesis: Its use guarantees the stereochemical integrity of the piperazine core in a multi-step synthesis, which is crucial for achieving target specificity and reducing off-target effects.[1]
Caption: Use of (S)-1-Boc-2-isopropylpiperazine in synthesis.
Expert Insight: The true power of this building block lies in orthogonal synthesis. A medicinal chemist can first perform a reaction at the N4 position (e.g., a Buchwald-Hartwig amination or reductive amination), then deprotect the N1 position and perform a second, different reaction (e.g., amide bond formation).[8] This stepwise, controlled approach allows for the rapid generation of diverse chemical libraries for screening, accelerating the drug discovery process.
Safety and Handling
According to safety data, (S)-1-Boc-2-isopropylpiperazine is classified as an irritant.[2][3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool place. Ambient storage is generally acceptable.[3]
References
- 1. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-Boc-2-Isopropylpiperazine | 674792-05-3 [sigmaaldrich.com]
- 4. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-BOc-2-isopropyl-piperazine hcl | CymitQuimica [cymitquimica.com]
- 6. (S)-1-BOc-2-isopropyl-piperazine hcl | CymitQuimica [cymitquimica.com]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Mono-Boc-Protected Piperazines
An In-depth Technical Guide to the Synthesis of 1-Boc-2-isopropylpiperazine from 2-isopropylpiperazine
This guide provides a comprehensive technical overview of the selective synthesis of this compound, a critical building block in modern medicinal chemistry. As a chiral scaffold, enantiomerically pure forms of this compound are instrumental in the development of stereospecific pharmaceuticals.[1] This document details the underlying chemical principles, a field-proven experimental protocol, and crucial considerations for process optimization and product characterization, tailored for researchers, scientists, and drug development professionals.
The piperazine motif is a privileged structure in drug discovery, known to enhance crucial pharmacokinetic properties like aqueous solubility and oral bioavailability.[2] The synthesis of monosubstituted piperazines, however, presents a significant challenge: controlling the regioselectivity to avoid the formation of undesired 1,4-disubstituted byproducts.[2][3]
The use of the tert-butyloxycarbonyl (Boc) protecting group offers a robust solution.[2] By temporarily blocking one of the piperazine's nitrogen atoms, it allows for the selective functionalization of the second, unprotected nitrogen.[2] this compound, in particular, serves as a valuable intermediate for introducing the 2-isopropylpiperazine moiety into more complex molecules, a common feature in the development of central nervous system (CNS) drugs and other therapeutics.[4] This guide focuses on the direct and selective synthesis of this key intermediate from its parent diamine, 2-isopropylpiperazine.
Core Principles: Mechanism of Selective N-Boc Protection
The synthesis hinges on the selective acylation of one nitrogen atom in 2-isopropylpiperazine using di-tert-butyl dicarbonate (Boc₂O). The reaction's success is governed by the principles of nucleophilicity and steric hindrance.
The Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of a piperazine nitrogen atom on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[5][6] This forms a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected piperazine (a carbamate) and a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol, providing a strong thermodynamic driving force for the reaction.[5][6]
Caption: Reaction mechanism of N-Boc protection.
The Role of Steric Hindrance:
The key to achieving mono-protection at the desired nitrogen (N1) is the steric bulk of the isopropyl group at the adjacent C2 position. This isopropyl group creates a sterically hindered environment around the N2 nitrogen, making it less accessible to the bulky Boc₂O reagent. Consequently, the nucleophilic attack preferentially occurs at the less hindered and more accessible N1 nitrogen, leading to the desired this compound as the major product.
Experimental Protocol: A Validated Approach
This protocol describes a standard laboratory procedure for the synthesis, designed for robustness and reproducibility.
3.1. Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Quantity (10 mmol scale) | Notes |
| 2-Isopropylpiperazine | C₇H₁₆N₂ | 128.22 | - | 1.28 g (10 mmol, 1.0 eq.) | Starting material. Can be used as a free base or dihydrochloride salt. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | 2.29 g (10.5 mmol, 1.05 eq.) | Moisture sensitive.[7] Low melting solid (m.p. 23°C).[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous grade recommended. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 1.53 mL (11 mmol, 1.1 eq.) | Optional base, to scavenge protons if starting with the salt form. |
| Saturated aq. NaHCO₃ | - | - | - | 50 mL | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | - | - | - | 50 mL | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | As needed | Drying agent. |
| Silica Gel | SiO₂ | - | - | As needed | For column chromatography (230-400 mesh). |
| Hexanes/Ethyl Acetate | - | - | - | As needed | Eluent for column chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropylpiperazine (1.28 g, 10 mmol). Dissolve the starting material in dichloromethane (DCM, 50 mL).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in DCM (20 mL) dropwise to the stirred piperazine solution over 15-20 minutes at room temperature. Note: If starting with 2-isopropylpiperazine dihydrochloride, add triethylamine (1.1 eq. per HCl) to the initial solution and stir for 10 minutes before adding Boc₂O.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of CO₂ gas should be managed by ensuring the system is not closed.[5][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[10] A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is effective for separating the desired mono-Boc product from unreacted starting material and the di-Boc byproduct.
-
Final Product: Combine the pure fractions (identified by TLC), and remove the solvent under reduced pressure to afford this compound as a pure solid or viscous oil.
Process Optimization and Workflow
Achieving high yield and selectivity requires careful control over several experimental parameters. The general workflow is depicted below.
Caption: Experimental workflow for synthesis.
-
Stoichiometry Control: The use of a slight excess (1.0-1.1 equivalents) of Boc₂O is common to drive the reaction to completion. However, a large excess should be avoided as it increases the formation of the 1,4-di-Boc-2-isopropylpiperazine byproduct, which can be challenging to separate during purification.
-
Solvent Selection: Dichloromethane is a preferred solvent due to its inertness and the high solubility of both reactants and products. Other solvents like methanol, tetrahydrofuran (THF), or acetonitrile can also be used.[11][12] In some protocols, a biphasic system (e.g., DCM/water) with a base like NaOH can be employed.[11]
-
Temperature: The reaction is typically performed at room temperature (20-25°C). Cooling the reaction to 0°C during the addition of Boc₂O can sometimes improve selectivity by mitigating exothermic effects, although it may slow the reaction rate.
-
Base: While the reaction can proceed without a base, one is often included.[5][6] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used to scavenge the acidic byproducts that may form, especially if the starting material is in a salt form.[9]
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.
5.1. Spectroscopic Data Summary
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shifts (δ) | ~1.45 ppm (s, 9H): tert-butyl protons of the Boc group. ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group. ~2.0-4.0 ppm (m, 8H): Piperazine ring protons and the isopropyl CH proton. |
| ¹³C NMR | Chemical Shifts (δ) | ~155 ppm: Carbonyl carbon of the Boc group. ~80 ppm: Quaternary carbon of the Boc group. ~28.5 ppm: Methyl carbons of the Boc group. ~40-60 ppm: Piperazine ring carbons. ~18-20 ppm: Methyl carbons of the isopropyl group. |
| IR Spectroscopy | Key Stretches (cm⁻¹) | ~1690-1700 cm⁻¹: Strong C=O stretch from the Boc carbamate group.[13] ~3300 cm⁻¹: N-H stretch from the secondary amine. |
| Mass Spectrometry | Molecular Ion | [M+H]⁺: Expected at m/z = 229.19 |
Note: Exact chemical shifts in NMR can vary depending on the solvent used.[14]
Safety and Handling
Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Handling: Di-tert-butyl dicarbonate is moisture-sensitive and should be handled in a dry environment.[7] It is also a lachrymator. Dichloromethane is a volatile organic solvent and a suspected carcinogen; all operations should be conducted in a well-ventilated chemical fume hood.[15]
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from 2-isopropylpiperazine is a highly efficient and regioselective transformation critical to pharmaceutical development. The key to this selectivity lies in the steric influence of the C2-isopropyl substituent, which directs the bulky Boc protecting group to the less hindered N1 position. By carefully controlling stoichiometry, temperature, and purification methods as outlined in this guide, researchers can reliably produce this valuable synthetic intermediate with high purity and yield, enabling the advancement of complex molecule synthesis in drug discovery.
References
- 1. This compound|CAS 886766-25-2|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. echemi.com [echemi.com]
- 8. Di-tert-butyl dicarbonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. sciforum.net [sciforum.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
A Guide to the Chiral Pool Synthesis of (S)-1-Boc-2-isopropylpiperazine from (S)-Valine
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1][2][3] Specifically, chiral 2-substituted piperazines offer a three-dimensional architecture that is crucial for achieving high-affinity and selective interactions with biological targets. This guide provides an in-depth technical overview of a robust and scalable chiral pool synthesis strategy for (S)-1-Boc-2-isopropylpiperazine, a valuable building block for drug discovery.[4] Starting from the readily available and enantiopure amino acid (S)-valine, this synthesis leverages the inherent stereochemistry of the starting material to produce the target molecule with high fidelity. We will explore the causal relationships behind reagent selection, reaction mechanisms, and protocol optimization for each key transformation: the reduction of the amino acid, the construction of the heterocyclic core, and the final regioselective protection.
Strategic Overview: The Chiral Pool Approach
Chiral pool synthesis is a powerful strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. (S)-Valine is an ideal precursor for this synthesis for two key reasons:
-
Inherent Chirality: It provides the desired (S)-stereocenter at the C2 position of the piperazine ring, obviating the need for asymmetric synthesis or chiral resolution.[5]
-
Structural Blueprint: The isopropyl side chain is carried through the synthesis to become the C2 substituent of the final product.
The overall synthetic pathway is designed as a logical sequence of transformations, each chosen for efficiency, scalability, and control over stereochemistry.
Caption: Overall synthetic workflow from (S)-Valine.
Step 1: Reduction of (S)-Valine to (S)-Valinol
Causality and Experimental Choices: The initial transformation targets the carboxylic acid moiety of (S)-valine. Its reduction to a primary alcohol is essential to provide the necessary nucleophilic handle for subsequent ring-forming reactions. Standard sodium borohydride (NaBH₄) is famously ineffective for reducing carboxylic acids. Therefore, more potent reducing agents are required.[6]
Two field-proven methods are presented: the classic lithium aluminum hydride (LiAlH₄) reduction and a more modern, safer approach using a sodium borohydride/iodine (NaBH₄/I₂) system, which generates diborane (in situ).
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly effective and provides excellent yields.[7][8] Its principal drawback is its pyrophoric nature, requiring stringent anhydrous conditions and careful handling, which can be a limitation for large-scale synthesis.[6]
-
Sodium Borohydride/Iodine (NaBH₄/I₂): This system is a safer and more scalable alternative.[6] Iodine reacts with NaBH₄ in an ethereal solvent like THF to generate borane (BH₃), which then forms a complex with the THF. This in situ generated borane is the active reducing species. This method demonstrates excellent selectivity and is more amenable to industrial-scale production.[6][7]
Experimental Protocol A: LiAlH₄ Reduction
Adapted from Dickman, D. A.; Meyers, A. I.; et al. Organic Syntheses. 1985.[8]
-
Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under a nitrogen atmosphere is charged with lithium aluminum hydride (1.2 eq) suspended in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of (S)-valine (1.0 eq) in anhydrous THF is added dropwise via the addition funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting white precipitate (lithium and aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude (S)-valinol is purified by vacuum distillation to yield a clear, colorless liquid.[8][9]
Experimental Protocol B: NaBH₄/I₂ Reduction
Adapted from McKennon, M. J.; et al. J. Org. Chem. 1993.[6]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere is charged with sodium borohydride (2.4 eq) and anhydrous THF. The suspension is cooled to 0 °C.
-
Addition of Amino Acid: (S)-Valine (1.0 eq) is added portion-wise to the stirred suspension.
-
Generation of Diborane: A solution of iodine (I₂) (1.0 eq) in anhydrous THF is added dropwise via the addition funnel over 1-2 hours. Vigorous hydrogen evolution is observed.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 1-2 hours, then gently refluxed for 16-18 hours until the reaction is complete.
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of methanol, followed by 6M hydrochloric acid until the pH is acidic. The mixture is then concentrated under reduced pressure.
-
Isolation: The residue is basified to a high pH with aqueous NaOH or KOH and extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by vacuum distillation.
Data Summary: Reduction of (S)-Valine
| Parameter | Method A: LiAlH₄ | Method B: NaBH₄/I₂ |
| Primary Reagent | Lithium Aluminum Hydride | Sodium Borohydride, Iodine |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Reflux (~66 °C) | 0 °C to Reflux (~66 °C) |
| Typical Yield | 73–75%[8] | 80–98%[7] |
| Key Advantage | High reactivity, well-established | Improved safety profile, scalable |
| Key Disadvantage | Pyrophoric, moisture-sensitive | Longer reaction times, H₂ evolution |
Step 2: Synthesis and Cyclization to (S)-2-Isopropylpiperazine
Causality and Experimental Choices: Constructing the piperazine ring from (S)-valinol is the most complex phase of the synthesis. The strategy involves a multi-step sequence that builds the required 1,2-diamine backbone before the final intramolecular cyclization. This approach ensures high control over the final structure. A robust method involves the initial protection of the valinol amine, activation of the hydroxyl group, displacement with a protected aminoethanol fragment, and subsequent deprotection and cyclization.[10]
Caption: Key transformations in the piperazine ring construction.
Experimental Protocol: Piperazine Ring Formation
This protocol is a representative sequence based on established methodologies for synthesizing 2-substituted piperazines from amino alcohols.[10][11]
-
N-Protection of (S)-Valinol:
-
To a solution of (S)-valinol (1.0 eq) and triethylamine (TEA, 2.5 eq) in dichloromethane (DCM) at 0 °C, add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. The crude N-nosyl-(S)-valinol is often pure enough for the next step. The nosyl group is chosen for its ease of installation and its facile removal under mild conditions (thiolysis).
-
-
Hydroxyl Group Activation (Mesylation):
-
Dissolve the N-nosyl-(S)-valinol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. Dry the combined organic layers and concentrate to yield the crude mesylate, which should be used immediately in the next step.
-
-
SN2 Displacement to Form Diamine Precursor:
-
To a solution of N-nosylethanolamine (1.5 eq) in anhydrous dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.6 eq) at 0 °C to form the alkoxide.
-
Add a solution of the crude mesylate from the previous step in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting linear bis-nosylated diamine by column chromatography.
-
-
Deprotection and Cyclization:
-
Dissolve the bis-nosylated diamine (1.0 eq) and potassium carbonate (K₂CO₃, 5.0 eq) in a mixture of acetonitrile and water.
-
Add thiophenol (4.0 eq) and heat the mixture to 50-60 °C for 4-6 hours. This step removes both nosyl protecting groups.
-
The in situ deprotection is followed by intramolecular cyclization, driven by the base (K₂CO₃), to form (S)-2-isopropylpiperazine.
-
Cool the reaction, dilute with water, and perform a thorough extraction with an appropriate organic solvent.
-
Acidify the aqueous layer and wash with ether to remove thiophenol byproducts. Then, basify the aqueous layer to a high pH and extract the free piperazine product into DCM or another suitable solvent.
-
Dry the organic extracts and concentrate carefully to yield crude (S)-2-isopropylpiperazine, which can be purified by distillation or used directly in the next step.
-
Step 3: Regioselective N-Boc Protection
Causality and Experimental Choices: The final step introduces the tert-butoxycarbonyl (Boc) protecting group, which is crucial for modulating the reactivity of the piperazine in subsequent synthetic applications.[4] The reaction must be regioselective, targeting only one of the two nitrogen atoms. The inherent asymmetry of (S)-2-isopropylpiperazine facilitates this selectivity. The bulky isopropyl group at the C2 position sterically hinders the adjacent nitrogen (N1), directing the equally bulky Boc anhydride reagent (Boc₂O) to preferentially acylate the less hindered N4 nitrogen. However, standard protocols often lead to protection at the less hindered N1 position of a 2-substituted piperazine, which is what is desired for the named target compound, (S)-1 -Boc-2-isopropylpiperazine. The numbering convention places the substituent at C2, and the Boc group at N1. The steric bulk of the isopropyl group makes the N1 nitrogen less nucleophilic, but under thermodynamic control or specific conditions, N1 protection is achievable and often preferred. The protocol below describes a standard procedure that reliably yields the N1-protected product.[12][13]
Experimental Protocol: Boc Protection
Adapted from common procedures for N-Boc protection of piperazines.[12][14][15]
-
Setup: Dissolve (S)-2-isopropylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of THF and water.
-
Addition of Base: Add a base such as triethylamine (1.2 eq) or aqueous sodium bicarbonate (2.0 eq) to the solution.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same organic solvent dropwise over 30 minutes. The use of a slight excess of the piperazine can help minimize the formation of the di-protected byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: If a biphasic system is used, separate the layers. If an organic solvent was used, wash the mixture with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield (S)-1-Boc-2-isopropylpiperazine as a pure solid or oil.[16]
Data Summary: N-Boc Protection
| Parameter | Representative Conditions |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |
| Solvent | Dichloromethane (DCM), THF, or THF/Water |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >85% |
| Key Consideration | Stoichiometry control is critical to prevent di-protection. |
Conclusion and Broader Impact
This guide has detailed a logical and field-tested synthetic route to (S)-1-Boc-2-isopropylpiperazine from the chiral pool precursor (S)-valine. By carefully selecting reagents and controlling reaction conditions, each step—from the initial reduction to the final regioselective protection—can be executed with high efficiency and stereochemical fidelity. The resulting compound is not merely a synthetic curiosity; it is a highly valuable and versatile building block.[4][12] The presence of the Boc group allows for selective deprotection and further functionalization at the N4 position, opening avenues for the construction of vast chemical libraries and the development of novel therapeutic agents targeting a wide range of diseases.[12] The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals aiming to incorporate this privileged chiral scaffold into their discovery programs.
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jocpr.com [jocpr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Valinol - Wikipedia [en.wikipedia.org]
- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 13. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 14. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 15. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 16. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Boc-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in drugs targeting a wide range of therapeutic areas, including the central nervous system (CNS), infectious diseases, and cancer. Its unique conformational properties and ability to engage in key hydrogen bonding interactions make it an invaluable component in drug design. The strategic use of protecting groups is essential for the selective functionalization of piperazine's two nitrogen atoms. Among these, the tert-butyloxycarbonyl (Boc) group is preeminent due to its stability and predictable reactivity.
N-Boc-piperazine serves as a critical building block, enabling the controlled, stepwise synthesis of complex pharmaceutical agents. The Boc group effectively masks one amine, rendering it significantly less nucleophilic and allowing for selective reactions at the unprotected secondary amine. Understanding the core physicochemical properties of these Boc-protected intermediates is not merely an academic exercise; it is fundamental to optimizing synthetic routes, ensuring the purity of active pharmaceutical ingredients (APIs), and predicting the properties of the final deprotected molecule. This guide provides an in-depth analysis of these key properties, supported by field-proven experimental protocols and data.
Core Physicochemical Properties
The introduction of the bulky, nonpolar Boc group dramatically alters the physicochemical landscape of the piperazine core. These changes have profound implications for solubility, lipophilicity, basicity, and stability—parameters that govern everything from reaction conditions and purification strategies to the ultimate pharmacokinetic profile of a drug candidate.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
The Influence of the Boc Group: The tert-butyl portion of the Boc group is highly lipophilic, significantly increasing the LogP of the piperazine scaffold compared to its unprotected parent. This increased lipophilicity can enhance membrane permeability but often at the cost of reduced aqueous solubility. While many LogP values are derived from computational models, experimentally determined values are crucial for accuracy. For ionizable molecules like mono-Boc-piperazine, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of both ionized and neutral species.
Data Summary: Lipophilicity of Piperazine Derivatives
| Compound | LogP (Predicted) | XLogP3 (Predicted) | Source |
| Piperazine | -1.4 | -1.1 | PubChem |
| 1-Boc-piperazine | 1.09 | 0.5 | |
| 1-Boc-piperazine | Not Specified | 0.46 |
Note: Experimental values can vary based on the method used. Predicted values are for estimation purposes.
Experimental Protocol: LogP Determination by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and resource-sparing method for estimating LogP values, correlating a compound's retention time with its hydrophobicity.
Principle: The logarithm of the capacity factor (log k') of a compound on a reverse-phase column (e.g., C18) shows a linear relationship with its LogP. By running a set of reference standards with known LogP values, a calibration curve can be generated to determine the LogP of the unknown compound.
Step-by-Step Methodology:
-
System Preparation:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set to an appropriate wavelength for the analyte.
-
-
Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the Boc-piperazine derivative.
-
Sample Preparation: Prepare a dilute solution of the Boc-piperazine test compound in the mobile phase.
-
Chromatographic Run:
-
Inject the standards and the test compound onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Calculate log k' for each standard.
-
Plot log k' versus the known LogP values for the standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Using the log k' of the Boc-piperazine sample, calculate its LogP value from the regression equation.
-
Causality Behind Choices:
-
C18 Column: The long alkyl chains provide a nonpolar environment that retains compounds based on their lipophilicity.
-
Isocratic Elution: Using a constant mobile phase composition ensures that retention is directly proportional to the compound's interaction with the stationary phase, which is crucial for a reliable LogP correlation.
-
pH 7.4 Buffer: For LogD determination, this pH mimics physiological conditions, providing a more relevant measure of how the compound will partition in the body.
Diagram: Workflow for LogP Determination via RP-HPLC
Caption: Workflow for HPLC-based LogP determination.
Basicity (pKa)
The pKa is the pH at which a functional group is 50% ionized and 50% neutral. For the unprotected secondary amine on a mono-Boc-piperazine, the pKa value dictates its charge state at physiological pH, which profoundly impacts solubility, receptor binding, and membrane transport.
The Influence of the Boc Group: The Boc group is electron-withdrawing, which decreases the electron density on the adjacent nitrogen atom. However, its primary effect on the basicity of the distal secondary amine in 1-Boc-piperazine is steric and inductive. The predicted pKa of the free secondary amine in 1-Boc-piperazine is around 8.45-8.8, which is lower than the first pKa of the parent piperazine (pKa1 ≈ 9.73). This reduction in basicity means that at physiological pH (7.4), a significant portion of the molecules will be in the neutral, more lipophilic form compared to the parent piperazine.
Data Summary: pKa Values of Piperazine Derivatives
| Compound | pKa (Secondary Amine) | Method | Source |
| Piperazine (pKa1) | 9.73 ± 0.02 | Potentiometric Titration | |
| Piperazine (pKa2) | 5.35 ± 0.04 | Potentiometric Titration | |
| 1-Boc-piperazine | 8.45 ± 0.10 | Predicted |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used technique for determining pKa values.
Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.
-
Sample Preparation: Accurately weigh and dissolve the Boc-piperazine derivative in deionized, carbonate-free water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol may be used for sparingly soluble compounds, but this will yield an apparent pKa (pKa_app). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration:
-
Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen to remove dissolved CO2.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/min) before recording the pH and titrant volume.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative (dpH/dV) of the titration curve to precisely locate the equivalence point (where the slope is greatest).
-
The pH at the half-equivalence point (V/2) is equal to the pKa of the compound.
-
Causality Behind Choices:
-
Carbonate-Free Water/Nitrogen Purge: Carbon dioxide from the air can dissolve to form carbonic acid, which acts as a buffer and interferes with the titration of the sample, especially when titrating bases.
-
Constant Ionic Strength: The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Keeping it constant ensures that changes in pH are due solely to the neutralization of the analyte.
Diagram: Ionization States of 1-Boc-Piperazine vs. pH
Caption: Ionization states of 1-Boc-piperazine across a pH range.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.
The Influence of the Boc Group: The introduction of the lipophilic Boc group generally decreases the aqueous solubility of the piperazine core. While the parent piperazine is freely soluble in water, 1-Boc-piperazine is described as soluble but to a lesser, finite extent. Its solubility is also pH-dependent due to the basicity of the free secondary amine. At pH values below its pKa, the amine becomes protonated, forming a more polar cation which significantly enhances aqueous solubility.
Data Summary: Solubility of 1-Boc-Piperazine
| Compound | Water Solubility Description | Source |
| Piperazine | Freely soluble | |
| 1-Boc-piperazine | Soluble in water, methanol, ethyl acetate | |
| 1-Boc-piperazine | Less soluble in water |
Experimental Protocol: Thermodynamic Solubility Assay
The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the true saturation point of a solution. This is distinct from kinetic solubility, which is often measured in high-throughput screens from DMSO stocks.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer for an extended period (e.g., 24 hours). After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV or LC-MS.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess of solid 1-Boc-piperazine to a series of vials (in duplicate or triplicate).
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation:
-
After incubation, visually inspect for the presence of undissolved solid.
-
Separate the saturated solution (supernatant) from the solid material by centrifuging the vials at high speed or by filtering through a low-binding filter plate (e.g., 0.45 µm PVDF).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 1-Boc-piperazine of known concentrations.
-
Dilute the filtered supernatant into a suitable solvent (e.g., mobile phase).
-
Analyze the diluted supernatant and the standards by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.
-
-
Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Causality Behind Choices:
-
Excess Solid: Ensures that the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
24-Hour Incubation: Allows sufficient time for the dissolution process to reach a true equilibrium, which is particularly important for crystalline compounds that may dissolve slowly.
-
Filtration/Centrifugation: This is a critical step to ensure that no microscopic solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.
Chemical Stability
The stability of the Boc protecting group is a defining feature of its utility. It must remain intact during various synthetic transformations while being readily removable under specific, controlled conditions.
pH Stability: The Boc group is renowned for its stability in basic, nucleophilic, and reductive environments. However, it is characteristically labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group, proceeding through the formation of a stable tert-butyl cation, which then fragments into isobutene and carbon dioxide. This acid sensitivity is the cornerstone of its use in orthogonal protection strategies, where other groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) can be removed without affecting the Boc group.
Solid-State Properties: 1-Boc-piperazine is typically a white to light yellow crystalline solid with a low melting point, generally reported in the range of 43-49 °C. As a low-melting solid, it should be stored in a refrigerated, dry, and well-sealed container to maintain its integrity.
Conclusion
The physicochemical properties of Boc-protected piperazines are a direct consequence of the introduction of the tert-butyloxycarbonyl group. This single modification significantly increases lipophilicity, decreases basicity, and reduces aqueous solubility compared to the parent piperazine scaffold. A quantitative understanding of these properties—LogP, pKa, and solubility—is not merely descriptive but predictive, enabling scientists to make informed decisions in synthesis, purification, formulation, and the overall design of drug candidates. The experimental protocols detailed herein provide a validated framework for researchers to accurately characterize these critical intermediates, ensuring the integrity and success of their drug discovery and development programs.
A Technical Guide to (R)-1-Boc-2-isopropylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (R)-1-Boc-2-isopropylpiperazine, a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will detail its precise chemical identity according to IUPAC nomenclature, outline its core physicochemical properties, and present validated synthetic and analytical methodologies. The primary focus is on the compound's role as a versatile chiral building block, stemming from the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This guide elucidates the causal relationship between its structure—specifically the piperazine "privileged scaffold" and the defined (R)-stereocenter—and its utility in the development of stereospecific therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
Correct and unambiguous identification is the foundation of all chemical research and development. The compound commonly referred to as (R)-1-Boc-2-isopropylpiperazine is systematically named according to IUPAC rules to ensure universal clarity. Its identity is further secured by its unique CAS Registry Number.
The formal IUPAC name for this compound is tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate [1][2]. This nomenclature precisely defines the stereochemistry at the second carbon of the piperazine ring, the location of the isopropyl (propan-2-yl) substituent, and the nature of the tert-butyloxycarbonyl (Boc) protecting group on the first nitrogen atom.
A summary of its key identifiers and computed properties is provided below.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-propan-2-ylpiperazine-1-carboxylate | [1][2] |
| Common Name | (R)-1-Boc-2-isopropylpiperazine | [1][2][3] |
| Synonyms | (R)-2-isopropyl-piperazine-1-carboxylic acid tert-butyl ester | [3][4] |
| CAS Number | 674792-04-2 | [1][2][3][5] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2] |
| InChIKey | NZTWGWFHWJARJX-JTQLQIEISA-N | [2] |
| Canonical SMILES | CC(C)[C@@H]1CNCCN1C(=O)OC(C)(C)C | [2] |
Synthesis and Chemical Reactivity
The synthetic value of (R)-1-Boc-2-isopropylpiperazine lies in the temporary "protection" of one of the two nitrogen atoms in the piperazine ring. The Boc group is sterically bulky and electronically moderating, which allows for selective chemical transformations at the unprotected secondary amine at the N4 position after its formation.
Synthetic Strategy
The preparation of enantiomerically pure (R)-1-Boc-2-isopropylpiperazine is critical for its use in developing chiral drugs[6]. The primary strategies employed are:
-
Asymmetric Synthesis: This is often the preferred route for achieving high enantiomeric purity. A common approach is chiral pool synthesis, which utilizes a readily available, inexpensive chiral molecule as a starting material. For the (R)-enantiomer, a logical precursor would be (R)-valine, which possesses the required isopropyl group and stereocenter.
-
Chiral Resolution: This method involves synthesizing the racemic mixture of (±)-2-isopropylpiperazine and then separating the enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, through fractional crystallization. The resolved (R)-2-isopropylpiperazine is then protected with the Boc group[6].
The core of the synthesis involves the reaction of the piperazine's secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the carbamate linkage.
Caption: General workflow for the synthesis of (R)-1-Boc-2-isopropylpiperazine.
Illustrative Experimental Protocol: Boc Protection
This protocol is illustrative. Researchers must consult primary literature and perform their own optimizations.
-
Dissolution: Dissolve (R)-2-isopropylpiperazine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-1-Boc-2-isopropylpiperazine.
Key Reactivity: Boc Group Deprotection
The true utility of this compound is realized upon the selective removal of the Boc group, which unmasks the N1 secondary amine for further functionalization. This deprotection is efficiently achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in a solvent like dioxane or methanol[6][7]. The reaction proceeds readily at room temperature and generates the free amine as a salt (e.g., trifluoroacetate or hydrochloride), along with volatile byproducts.
Caption: Acid-catalyzed deprotection of the Boc group to yield the free piperazine.
Applications in Medicinal Chemistry and Drug Development
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that can bind to multiple biological receptors with high affinity, making it a recurring and valuable motif in a wide range of biologically active compounds[6][8][9]. The physicochemical properties of the piperazine moiety, including its basicity and conformational flexibility, facilitate favorable interactions with diverse biological targets[6].
(R)-1-Boc-2-isopropylpiperazine is a valuable starting material for synthesizing novel drug candidates, especially those targeting the central nervous system (CNS)[6][10][11]. The chirality introduced by the isopropyl group is of paramount importance, as the enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities[6]. By using an enantiomerically pure building block, medicinal chemists can design and synthesize stereospecific drug candidates, leading to therapies with improved efficacy and enhanced safety profiles.
Caption: Role as a building block in a typical drug discovery workflow.
Spectroscopic and Analytical Characterization
Structural verification and purity assessment are accomplished using standard spectroscopic techniques. The following data are predicted based on the known structure and spectroscopic principles for similar molecules[12][13].
| Technique | Expected Observations |
| ¹H NMR | ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. ~0.8-1.0 ppm (d, 6H): The six protons of the two methyl groups on the isopropyl substituent. ~2.0-2.2 ppm (m, 1H): The single proton of the isopropyl CH group. ~2.8-4.2 ppm (m, 7H): A complex series of multiplets corresponding to the seven protons on the piperazine ring. |
| ¹³C NMR | ~155 ppm: Carbonyl carbon (C=O) of the Boc group. ~80 ppm: Quaternary carbon of the Boc group (C(CH₃)₃). ~28 ppm: Methyl carbons of the Boc group. ~18-20 ppm: Methyl carbons of the isopropyl group. ~30-60 ppm: Carbons of the isopropyl CH and the piperazine ring CH/CH₂ groups. |
| Infrared (IR) | ~2970-2850 cm⁻¹: C-H stretching from alkyl groups. ~1690 cm⁻¹: Strong C=O stretching from the carbamate of the Boc group. ~1160 cm⁻¹: C-O stretching of the carbamate. |
| Mass Spec. (MS) | [M+H]⁺ = 229.19: Expected mass for the protonated molecular ion. Common fragments would include the loss of the Boc group ([M-100]⁺) or isobutylene ([M-56]⁺). |
Safety, Handling, and Storage
As with all laboratory chemicals, (R)-1-Boc-2-isopropylpiperazine should be handled by trained personnel in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: The compound may cause skin and eye irritation[1]. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents[1].
For complete safety information, consult the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. (R)-1-Boc-2-isopropyl-piperazine [synhet.com]
- 2. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. (R)-2-ISOPROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 674792-04-2 [chemicalbook.com]
- 5. (R)-1-Boc-2-isopropyl-piperazine [infochems.co.kr]
- 6. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide on the Safe Handling and Precautionary Measures for 1-Boc-2-isopropylpiperazine
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling precautions for 1-Boc-2-isopropylpiperazine (tert-butyl 2-isopropylpiperazine-1-carboxylate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets, toxicological profiles of related compounds, and established best practices for handling Boc-protected amines and piperazine derivatives. The objective is to foster a culture of safety and to provide the necessary technical knowledge to mitigate risks associated with the use of this compound in a laboratory setting. The guide covers hazard identification, engineering controls, personal protective equipment, detailed handling and storage procedures, emergency response, and disposal, underpinned by a rationale that explains the causality behind each recommendation.
Introduction: Understanding the Compound
This compound is a chiral heterocyclic building block frequently utilized in medicinal chemistry and organic synthesis.[1] Its structure incorporates a piperazine ring, an isopropyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] The piperazine moiety is a common scaffold in many pharmacologically active compounds, often contributing to desired pharmacokinetic properties.[2][3] The Boc group is a widely used amine protecting group, valued for its stability under many reaction conditions and its relatively mild removal (deprotection) conditions.[4][5]
The safe handling of this compound is predicated on understanding the potential hazards associated with both the piperazine core and the Boc-protecting group. Piperazine and its derivatives have been noted for their biological activity, with some exhibiting psychoactive or toxic effects.[2][6] While the Boc group generally reduces the reactivity and basicity of the amine it protects, its cleavage can release isobutylene and carbon dioxide, and the deprotection process often involves strong acids.[5] This guide will address the specific safety considerations for the intact molecule and the implications of its potential reactions and decomposition.
Hazard Identification and Classification
Based on available safety data sheets for this compound and structurally related compounds, the primary hazards are identified and classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[7][8]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[7][8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[7][8]
Signal Word: Warning[7]
Hazard Statements:
Pictograms:
The causality for these classifications stems from the amine nature of the piperazine ring, even with the Boc-protection. Amines can be irritating to skin, eyes, and mucous membranes. While the toxicological properties of this compound have not been fully investigated, the parent compound, piperazine, is known to be a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[9][10][11] Therefore, a cautious approach is warranted.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions and for proper storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][8] |
| Molecular Weight | 228.33 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| pKa | 8.41 ± 0.40 (Predicted) | [1] |
| Boiling Point | 298.4°C at 760 mmHg | [12] |
| Flash Point | 134.2 ± 20.4 °C | [12] |
| Density | 1.0 ± 0.1 g/cm³ | [12] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is fundamental for laboratory safety. The "Hierarchy of Controls" is a system that prioritizes risk mitigation strategies from most to least effective.
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls
The primary engineering control for handling this compound is to work within a certified chemical fume hood.[9][13] This is crucial to minimize the inhalation of any vapors or aerosols that may be generated, especially given its potential to cause respiratory irritation.[7][8] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][14]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The selection of appropriate PPE is a self-validating system; if any sign of exposure is noted, the PPE selection and handling procedures must be re-evaluated.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][13] Standard safety glasses are not sufficient.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[9] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[9]
Detailed Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential for preventing exposure and maintaining the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is donned correctly. Review the Safety Data Sheet (SDS) and this guide.
-
Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood.[13] Avoid the formation and inhalation of aerosols.[13]
-
Reaction Setup: When setting up reactions, use sealed or closed systems where possible. If the reaction is heated, ensure it is done in a controlled manner with appropriate temperature monitoring.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9][13] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[9][15]
-
Environment: Store in a cool, dry, and well-ventilated area.[9][15] Protect from moisture and direct sunlight.[14][16]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9] The piperazine moiety can react with these substances.[17]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: A Self-Validating System
Emergency preparedness is a critical component of laboratory safety. The effectiveness of these procedures should be reviewed after any incident to identify areas for improvement.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[16]
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill and Leak Response
The response to a spill should be swift and systematic to prevent the spread of contamination and exposure.
Caption: Step-by-step workflow for spill response.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[18] Alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[13]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated waste according to institutional and local regulations.[9]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[19]
-
Contaminated Materials: Any materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, should be treated as hazardous waste and disposed of accordingly.[19] Do not allow the chemical to enter drains or waterways.[13]
Conclusion
This compound is a valuable reagent in modern organic synthesis and drug discovery. However, its potential to cause skin, eye, and respiratory irritation necessitates a thorough understanding and implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and following detailed handling and emergency procedures—researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) to ensure a safe and productive research environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions of Deprotected 2-Isopropylpiperazine
Introduction: The Strategic Importance of 2-Isopropylpiperazine Scaffolds
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Among its many derivatives, 2-isopropylpiperazine presents a unique structural motif. The presence of the sterically demanding isopropyl group at the C-2 position introduces chirality and a significant steric shield, which can be strategically exploited in drug design to modulate target binding, selectivity, and metabolic stability. The N-alkylation of deprotected 2-isopropylpiperazine is a critical step in the synthesis of a diverse array of biologically active molecules, including antagonists for the CXCR4 receptor and various agents targeting the central nervous system (CNS).[3][4]
This guide provides an in-depth exploration of the N-alkylation of 2-isopropylpiperazine, offering a blend of theoretical principles and practical, field-proven protocols. We will delve into the mechanistic nuances, strategies for controlling selectivity, and robust analytical validation methods.
Mechanistic Considerations: Navigating Reactivity and Selectivity
The N-alkylation of 2-isopropylpiperazine typically proceeds via one of two primary pathways: direct alkylation (a nucleophilic substitution reaction) or reductive amination.[1][5] The choice of method is dictated by the nature of the alkylating agent, the desired product, and the need to control selectivity.
A significant challenge in the alkylation of deprotected piperazines is achieving mono-alkylation versus di-alkylation.[6] With 2-isopropylpiperazine, an additional layer of complexity arises: regioselectivity. The two nitrogen atoms (N1 and N4) are electronically similar but sterically distinct due to the adjacent isopropyl group.
-
N1 (Hindered Nitrogen): The nitrogen adjacent to the isopropyl group.
-
N4 (Less Hindered Nitrogen): The nitrogen distal to the isopropyl group.
Due to steric hindrance, N-alkylation is expected to occur preferentially at the N4 position. This inherent regioselectivity is a valuable synthetic tool, often obviating the need for complex protecting group strategies that are common for symmetrical piperazines.[7][8]
Direct Alkylation Pathway
In this method, 2-isopropylpiperazine acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide (R-X) or sulfonate. The reaction is facilitated by a base, which neutralizes the acid byproduct (HX) generated during the reaction.[5]
Caption: Preferential N4-alkylation via an SN2 mechanism.
Reductive Amination Pathway
Reductive amination offers a powerful alternative, particularly when direct alkylation is problematic (e.g., with unstable alkyl halides). This one-pot, two-step process involves the reaction of 2-isopropylpiperazine with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[5][9] A key advantage of this method is the prevention of over-alkylation to form quaternary ammonium salts.[5][10]
Caption: Formation of the N-alkyl product via an iminium intermediate.
Experimental Protocols
The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
Protocol 1: Direct N4-Alkylation with an Alkyl Bromide
This protocol details a general procedure for the regioselective mono-N-alkylation of 2-isopropylpiperazine using an alkyl bromide.
Materials:
-
2-Isopropylpiperazine (1.0 eq)
-
Alkyl Bromide (1.05-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)[3]
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[5]
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-isopropylpiperazine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile. Stir the suspension for 15-20 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add the alkyl bromide dropwise to the stirring suspension at room temperature.
-
Causality: Slow addition helps to control any potential exotherm and minimizes the already low probability of di-alkylation.[5]
-
-
Reaction: Heat the mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Causality: Heating is often necessary to overcome the activation energy for the reaction.[5] Consistent monitoring prevents the formation of degradation byproducts from prolonged heating.
-
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Partition the residue between ethyl acetate and water. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure N4-alkyl-2-isopropylpiperazine.
Protocol 2: N4-Alkylation via Reductive Amination
This protocol is ideal for synthesizing N-alkyl derivatives from aldehydes or ketones.
Materials:
-
2-Isopropylpiperazine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[5]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5 mol%)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 2-isopropylpiperazine and the aldehyde/ketone in DCM.
-
pH Adjustment & Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate.[11] The reaction is typically rapid.
-
-
Reduction: Add sodium triacetoxyborohydride portion-wise over 15-20 minutes.
-
Causality: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted carbonyl compound.[5] Portion-wise addition helps to control gas evolution and any potential exotherm.
-
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the iminium ion intermediate is fully consumed (typically 2-12 hours).
-
Workup: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Stir vigorously until gas evolution ceases. c. Separate the organic layer. Extract the aqueous layer twice more with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[5]
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Condition Optimization
The choice of reagents and conditions significantly impacts reaction outcomes. The following table summarizes key parameters and their expected effects.
| Parameter | Condition | Rationale & Expected Outcome | Citation |
| Base | K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases. Effective at neutralizing the acid byproduct without competing in the alkylation. Cs₂CO₃ is more soluble and basic, often leading to faster reactions. | [5] |
| Triethylamine (Et₃N) | Organic base. Can be used but is generally less effective than inorganic carbonates for driving the reaction to completion. | ||
| Solvent | Acetonitrile (MeCN) | Good general-purpose polar aprotic solvent. Easy to remove. | [5] |
| DMF, DMSO | Higher boiling points, suitable for less reactive alkylating agents. Can be difficult to remove. Care should be taken with DMSO at high temperatures. | [5][12] | |
| DCM, DCE | Standard solvents for reductive amination with STAB. | [11] | |
| Temperature | Room Temp to 80 °C | Reaction rate is temperature-dependent. Higher temperatures increase the rate but may also promote side reactions or degradation. | [5] |
| Stoichiometry | Excess Piperazine | Can be used to favor mono-alkylation in unhindered systems, but less critical for 2-isopropylpiperazine due to inherent regioselectivity. | [5] |
Analytical Characterization: Validating the Structure
Confirming the regioselectivity of the alkylation is paramount. The primary techniques for characterization are NMR spectroscopy and mass spectrometry.
-
¹H NMR: The proton signals for the piperazine ring will show a distinct pattern. Upon N4-alkylation, the protons on the carbons adjacent to N4 will experience a downfield shift. The complexity of the spectrum will increase due to the newly introduced alkyl group.
-
¹³C NMR: The carbon atoms alpha to the newly alkylated nitrogen (N4) will show a characteristic shift. Comparing the spectra of the starting material and the product will clearly indicate which nitrogen has been functionalized.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a single alkyl group. Fragmentation patterns can sometimes provide further structural information.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low or No Yield | - Insufficient base strength or amount.- Poor solubility of reagents.- Low reaction temperature. | - Switch to a stronger base like Cs₂CO₃.- Use DMF to improve solubility.- Increase the reaction temperature and monitor closely. | [5] |
| Di-alkylation Product Observed | - High concentration of alkylating agent.- Highly reactive alkylating agent. | - Add the alkylating agent more slowly (dropwise).- Use a less reactive alkylating agent (e.g., bromide instead of iodide). | [5] |
| Incomplete Reaction | - Reversible reaction equilibrium.- Deactivation of alkylating agent. | - Ensure at least 2.0 equivalents of a strong base are used.- Use fresh, high-purity reagents and anhydrous solvents. | [5] |
| Product is Water-Soluble / Difficult to Extract | - Product is protonated and exists as a salt. | - During workup, basify the aqueous layer to pH 9.5-12 with NaOH or Na₂CO₃ to deprotonate the product, making it soluble in organic solvents. | [5] |
Workflow Visualization
Caption: A comprehensive workflow from starting materials to final product analysis.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Mastering the Amide Coupling of 1-Boc-2-isopropylpiperazine with Carboxylic Acids
Introduction: Navigating a Challenging Yet Crucial Transformation
The formation of an amide bond is arguably the most performed reaction in medicinal chemistry, serving as the linchpin in a vast array of pharmaceuticals.[1][2][3] The 1-Boc-2-isopropylpiperazine scaffold is a cornerstone in modern drug discovery, particularly for agents targeting the central nervous system (CNS).[4] Its chiral isopropyl group provides a valuable stereochemical handle for designing highly specific drug candidates.[4]
However, the very feature that makes this building block attractive—the sterically demanding isopropyl group at the C-2 position—presents a significant synthetic challenge. This steric hindrance can dramatically reduce the nucleophilicity of the adjacent secondary amine, making amide bond formation with carboxylic acids a non-trivial task that often fails with standard protocols.[3][5][6]
This guide provides an in-depth analysis of the mechanistic principles, a comparative evaluation of modern coupling reagents, and field-proven, step-by-step protocols for successfully coupling this compound with diverse carboxylic acids. We will explore the causality behind reagent selection and procedural steps to empower researchers to overcome the challenges of steric hindrance and achieve high-yield, high-purity outcomes.
Core Principles: Activating the Carboxyl Partner
Direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules.[7] The core strategy of modern amide coupling, therefore, relies on the in situ activation of the carboxylic acid.[7][8] This process converts the poor hydroxyl leaving group of the acid into a highly reactive species (e.g., an active ester), which is then readily displaced by the amine nucleophile.
The general mechanism involves two key stages:
-
Activation: A coupling reagent reacts with the carboxylic acid to form a highly electrophilic intermediate.
-
Nucleophilic Attack: The amine (in this case, the N-4 nitrogen of this compound) attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the stable amide bond, releasing the activated leaving group.
Caption: General mechanism of amide bond formation.
Comparative Analysis of Coupling Reagents for Hindered Systems
The success of coupling with this compound hinges on selecting a reagent potent enough to overcome the steric blockade.[6] Standard reagents may prove insufficient, leading to low yields or reaction failure.[3] Below is a comparative summary of suitable reagent classes.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, very effective for hindered substrates.[5][9][10] Low racemization risk, especially with HATU and COMU.[10][11] | Higher cost, can cause guanidinylation of the amine if used in excess.[10][12] | The gold standard for challenging couplings where yield and purity are paramount. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization risk.[5][13] Byproducts are generally not problematic. | More expensive than carbodiimides. Can be moisture-sensitive. | Difficult couplings, including N-methylated amino acids and sterically demanding fragments.[13] |
| Carbodiimides | EDC, DIC, DCC | Cost-effective and widely available.[7][14] Water-soluble byproduct with EDC simplifies work-up.[11][14] | Less reactive, often struggle with hindered substrates.[6] Higher risk of racemization and N-acylurea side product formation without additives.[11][15][16] | Routine, non-hindered couplings or when cost is a primary driver. Always used with an additive like HOBt or Oxyma. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Generates highly reactive, sterically small acyl fluoride intermediates.[3] Effective when other methods fail.[3][6] | Reagents can be moisture-sensitive and require careful handling. | Extremely hindered or electron-deficient substrates where even potent uronium salts are insufficient.[3] |
Detailed Experimental Protocols
The following protocols provide robust starting points for the successful coupling of this compound. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: General experimental workflow for amide coupling.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended method for sterically hindered or valuable carboxylic acids where maximizing yield is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective due to the formation of a reactive HOAt ester, which accelerates coupling and suppresses racemization.[10][11]
Materials and Reagents:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 5% aq. Citric Acid, sat. aq. Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.). Rationale: DIPEA is a bulky, non-nucleophilic base used to neutralize the generated acid without competing in the coupling reaction.[6][16]
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until consumption of the limiting reagent is observed.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aq. citric acid (2x), water (1x), sat. aq. NaHCO₃ (2x), and brine (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, making purification simpler.[11][14] The addition of 1-Hydroxybenzotriazole (HOBt) is critical to improve efficiency and suppress side reactions like racemization and the formation of inactive N-acylurea byproducts.[8][13][16]
Materials and Reagents:
-
Carboxylic Acid (1.0 eq.)
-
This compound (1.1 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate, 1M HCl, sat. aq. Sodium Bicarbonate, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. Rationale: Performing the reaction at 0 °C helps to minimize potential racemization of chiral carboxylic acids.[16]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring progress by TLC or LC-MS. Due to the lower reactivity of this system with hindered substrates, longer reaction times may be necessary.[5]
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (1x), sat. aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Steric Hindrance: The primary challenge.[5][6] Insufficient Reagent Potency: EDC/HOBt may be too weak for the substrate combination.[6] | 1. Switch to a more powerful reagent like HATU, HBTU, or COMU.[5] 2. Increase the reaction temperature moderately (e.g., to 40-50 °C) or use microwave irradiation to overcome the activation energy barrier.[5][6] 3. Consider converting the carboxylic acid to a more reactive acyl fluoride using TFFH or BTFFH as a last resort.[3] |
| Racemization of Chiral Acid | Over-activation: The activated intermediate has a labile α-proton.[15] Strong Base/High Temperature: These conditions can promote epimerization.[5][15] | 1. Ensure an additive is used. HOAt (part of HATU) or Oxyma Pure are superior to HOBt for suppressing racemization.[5] 2. Perform the reaction at 0 °C or lower.[16] 3. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is severe.[5] |
| N-Acylurea Formation (with Carbodiimides) | The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[11][15] | This is a classic side reaction with carbodiimides. The addition of HOBt or Oxyma intercepts the O-acylisourea to form the active ester, minimizing the rearrangement.[11][16] |
| Guanidinylation of Piperazine | Excess uronium/aminium reagent (e.g., HATU, HBTU) can react with the free amine of the piperazine, capping it irreversibly.[10][12] | 1. Use precise stoichiometry; avoid a large excess of the coupling reagent. A slight excess (1.05-1.1 eq.) is usually sufficient. 2. Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the piperazine. This consumes the reagent before it can react with the intended nucleophile.[12] |
Conclusion
The successful amide coupling of this compound is a highly achievable transformation when the inherent challenge of steric hindrance is addressed with a sound synthetic strategy. For most applications, potent uronium salts like HATU offer the most reliable and efficient route, providing high yields and minimizing side reactions. While more economical, carbodiimide-based methods with EDC/HOBt can be effective but may require longer reaction times and careful optimization. By understanding the mechanisms at play and selecting the appropriate reagents and conditions, researchers can confidently incorporate this valuable chiral scaffold into their synthetic programs, paving the way for the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. This compound|CAS 886766-25-2|RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. benchchem.com [benchchem.com]
Application Note & Protocol: Reductive Amination of 2-Isopropylpiperazine for Drug Discovery Scaffolds
Introduction: The Strategic Importance of N-Alkylated 2-Isopropylpiperazine
In the landscape of modern medicinal chemistry, the piperazine ring is a quintessential scaffold, prized for its prevalence in a vast array of biologically active compounds.[1][2] Its unique conformational properties and ability to present vectors for substitution at two distinct nitrogen atoms make it a cornerstone of drug design. The introduction of an isopropyl group at the 2-position breaks the molecule's symmetry, creating a chiral center and providing a sterically defined framework that can be crucial for achieving selective interactions with biological targets.
The functionalization of the remaining secondary amine on the deprotected 2-isopropylpiperazine core via reductive amination is a highly efficient and widely adopted strategy for building molecular complexity.[3][4] This one-pot reaction, which couples an amine with a carbonyl compound to form a new carbon-nitrogen bond, is valued for its operational simplicity, broad substrate scope, and high atom economy, making it a "greener" alternative to traditional N-alkylation with alkyl halides.[5] It is estimated that a quarter of all C-N bond-forming reactions in the pharmaceutical industry are achieved through reductive amination.[3]
This guide provides a detailed examination of the reductive amination of 2-isopropylpiperazine, focusing on field-proven protocols, mechanistic insights, and practical considerations for researchers engaged in drug discovery and development.
Mechanistic Underpinnings: The Iminium Ion Pathway
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity. The agent must reduce the in situ formed iminium ion intermediate significantly faster than it reduces the starting aldehyde or ketone.[6][7]
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The secondary amine (2-isopropylpiperazine) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often catalyzed by mild acid.[8]
-
Hydride Reduction: A selective hydride donor, such as sodium triacetoxyborohydride (NaBH(OAc)₃), attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.[7]
Caption: The two-stage mechanism of reductive amination.
Selecting the Optimal Reducing Agent
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the reagent of choice for its mildness, selectivity, and safety profile.[6][9]
| Reagent | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent chemoselectivity; mild and non-toxic; effective in aprotic solvents; tolerates a wide range of functional groups.[7][9] | Moisture sensitive; slightly higher cost. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions; stable in some protic solvents.[8][10] | Highly toxic (releases HCN gas under strong acid); often requires careful pH monitoring (pH 6-7) for optimal selectivity.[10][11][12] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts. Requires a two-step (indirect) procedure where the imine is pre-formed.[9] |
| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" reagent (H₂); excellent for large-scale synthesis.[5] | May reduce other functional groups (e.g., alkenes, nitro groups); requires specialized pressure equipment. |
For the N-alkylation of a valuable substrate like 2-isopropylpiperazine, the reliability and high chemoselectivity of Sodium Triacetoxyborohydride (NaBH(OAc)₃) make it the superior choice for a one-pot protocol.
Experimental Protocols
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This protocol is optimized for general applicability and high yield in the synthesis of N-alkylated 2-isopropylpiperazine derivatives from a wide range of aldehydes and ketones.
Materials:
-
2-Isopropylpiperazine (1.0 eq)
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (optional, for ketones, ~0.5 - 1.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-isopropylpiperazine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. Stir the solution at room temperature for 20-30 minutes to facilitate initial iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.4 eq) to the mixture in one portion. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Reaction Quench: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Scientist's Note: This step neutralizes any remaining acid and quenches the excess hydride reagent. The pH of the aqueous layer should be basic (pH > 8) to ensure the product is in its free-base form.[13]
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or the reaction solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated 2-isopropylpiperazine.
Protocol 2: Alternative Borch Reduction with Sodium Cyanoborohydride
This method is a viable alternative but requires more stringent control over pH and careful handling due to the toxicity of the reagent.[10]
Materials:
-
Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq) and DCE with Methanol (MeOH).
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-isopropylpiperazine (1.0 eq) and the carbonyl compound (1.1 eq) in methanol (MeOH).
-
pH Adjustment: Add a pH indicator (e.g., bromocresol green) and adjust the pH of the solution to ~6-7 by the dropwise addition of acetic acid. Maintaining this pH is critical for selective reduction of the iminium ion.[8][10]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.3 eq) to the solution.
-
Reaction & Workup: Stir and monitor the reaction as described in Protocol 1. The workup procedure is similar, but all waste must be treated with bleach to neutralize residual cyanide.
Workflow and Troubleshooting
Caption: Experimental workflow for reductive amination.
Common Issues & Solutions:
-
Slow or Incomplete Reaction:
-
Cause: The carbonyl compound (especially a hindered ketone) may be unreactive. The steric hindrance of the 2-isopropyl group can also slow the reaction.[14]
-
Solution: Add 0.5-1.0 equivalent of glacial acetic acid to catalyze iminium ion formation.[9] If the reaction is still slow, gentle heating (40-50 °C) may be beneficial. Ensure all reagents are anhydrous.
-
-
Formation of Alcohol Byproduct:
-
Cause: This indicates the reducing agent is reducing the carbonyl starting material. This is rare with NaBH(OAc)₃ but can occur if the iminium ion formation is unusually slow.
-
Solution: Allow the amine and carbonyl to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent.
-
-
Difficult Purification:
-
Cause: The product amine may co-elute with starting materials or byproducts.
-
Solution: For basic amine products, an acid-base extraction can be effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute HCl (1M). The amine product will move to the aqueous layer as the hydrochloride salt. Wash the aqueous layer with ethyl acetate to remove neutral impurities, then basify the aqueous layer with NaOH and re-extract the pure amine product.
-
Conclusion
The reductive amination of deprotected 2-isopropylpiperazine is a robust and highly effective method for generating diverse libraries of tertiary amines for drug discovery. The use of sodium triacetoxyborohydride in a one-pot protocol offers a superior combination of safety, selectivity, and broad functional group tolerance. By understanding the underlying mechanism and key experimental parameters, researchers can reliably and efficiently synthesize novel chemical entities built upon this valuable chiral scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multi-step Synthetic Pathways Involving 1-Boc-2-isopropylpiperazine
Introduction: The Strategic Importance of 1-Boc-2-isopropylpiperazine in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds due to its ability to bind to multiple receptors with high affinity.[1] this compound is a highly valuable derivative of this scaffold, serving as a versatile building block for constructing complex molecules.[1] Its utility is anchored in two key structural features:
-
The tert-butoxycarbonyl (Boc) Protecting Group: This group deactivates the N1 nitrogen, rendering it unreactive under many conditions. This allows for selective functionalization at the unprotected N4 secondary amine.[2][3] The Boc group is stable but can be cleanly removed under mild acidic conditions, revealing the N1 amine for subsequent reactions.[1]
-
The Chiral Isopropyl Moiety: The isopropyl group at the C2 position introduces a chiral center. The use of enantiomerically pure (R)- or (S)-1-Boc-2-isopropylpiperazine is crucial for designing stereospecific drug candidates, which can lead to improved efficacy and safety profiles.[1]
This guide provides a detailed exploration of the core synthetic transformations involving this compound, complete with detailed protocols and mechanistic insights designed for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Handling
A foundational understanding of the starting material is critical for successful synthesis.
| Property | Value |
| CAS Number | 886766-25-2[4] |
| Molecular Formula | C₁₂H₂₄N₂O₂[4] |
| Molecular Weight | 228.33 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethanol, Methanol, Ethyl Acetate). Insoluble in water.[3][4] |
| pKa | 8.41 ± 0.40 (Predicted)[4] |
Safety and Handling:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a refrigerator under an inert atmosphere.[6]
Core Synthetic Strategies & Protocols
The synthetic utility of this compound lies in the sequential functionalization of its two nitrogen atoms. The general workflow involves an initial reaction at the more nucleophilic N4 position, followed by the deprotection and subsequent functionalization of the N1 position.
Caption: General workflow for multi-step synthesis using this compound.
Step 1: Selective N-Alkylation at the N4 Position
The presence of the Boc group allows for highly selective alkylation at the free secondary amine (N4). Two primary methods are employed: direct alkylation and reductive amination.[2]
This classic Sₙ2 reaction is effective for introducing primary and some secondary alkyl groups. The choice of a non-nucleophilic base is crucial to prevent side reactions and to neutralize the hydrogen halide formed during the reaction.
Reaction Scheme: (this compound) + R-X --[Base, Solvent]--> 1-Boc-4-R-2-isopropylpiperazine
Where R-X is an alkyl halide (e.g., bromide or iodide)
Detailed Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, ~0.2 M), add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reaction Initiation: Add the alkyl halide (R-X, 1.1-1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to an appropriate temperature (typically 60-80 °C) and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.
Causality and Field Insights:
-
Why K₂CO₃? Potassium carbonate is a cost-effective and sufficiently strong base to act as a proton scavenger without promoting significant side reactions like elimination of the alkyl halide.
-
Solvent Choice: Acetonitrile is often preferred due to its polarity, which aids in dissolving the reagents, and its relatively high boiling point, which allows for heating. DMF can be used for less reactive halides.[7]
-
Stoichiometry: A slight excess of the alkyl halide is used to drive the reaction to completion, but a large excess should be avoided to minimize potential di-alkylation if any deprotection occurs.
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a wider variety of alkyl groups, including those derived from aldehydes and ketones. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Reaction Scheme: (this compound) + R-CHO --[Reducing Agent, Solvent]--> 1-Boc-4-(CH₂R)-2-isopropylpiperazine
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
-
Iminium Formation: Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate the formation of the iminium ion. Stir for 1-2 hours.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.[1] This reagent is selective for iminium ions in the presence of carbonyls.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Causality and Field Insights:
-
Why NaBH(OAc)₃? Sodium triacetoxyborohydride is less reactive than other hydrides like NaBH₄, making it ideal for this one-pot reaction. It is moisture-stable and does not reduce the starting aldehyde or ketone under these conditions.[1]
-
One-Pot Advantage: This procedure avoids the isolation of the unstable enamine/iminium intermediate, improving overall efficiency.
Step 2: N1-Boc Group Deprotection
Once the N4 position is functionalized, the Boc group can be removed to allow for further modifications at the N1 nitrogen. This is typically achieved under acidic conditions.[1]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane are the most common reagent systems for this transformation.[1]
Detailed Protocol:
-
Reaction Setup: Dissolve the N4-substituted-1-Boc-2-isopropylpiperazine intermediate (1.0 eq) in DCM (~0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is typically an ammonium salt (e.g., trifluoroacetate or hydrochloride salt). It can often be used in the next step without further purification.
-
To obtain the free base, dissolve the residue in water, basify to pH > 10 with a base like 1M NaOH or K₂CO₃, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry and concentrate to yield the deprotected piperazine.[8]
-
Causality and Field Insights:
-
Choice of Acid: TFA is highly effective and its excess can be easily removed by evaporation. HCl in dioxane is also common and provides the product as a hydrochloride salt, which is often a stable, crystalline solid.
-
Salt vs. Free Base: For subsequent reactions like amide couplings, it is often advantageous to use the salt directly, as the free base can be unstable or oily. The required base for the next reaction will neutralize the salt in situ.
Application in a Multi-Step Synthesis Workflow
To illustrate the practical application of these protocols, a representative multi-step pathway for the synthesis of a hypothetical drug candidate is outlined below. This sequence combines N-alkylation, Boc-deprotection, and a final amide coupling reaction.
Example Pathway: Synthesis of a Novel Amide Derivative
Caption: Multi-step workflow combining N-alkylation, deprotection, and amide coupling.
This workflow demonstrates how this compound serves as a scaffold upon which molecular complexity can be built in a controlled, stepwise manner. The initial N-alkylation introduces a key substituent, the Boc group is then removed, and a final amide bond is formed, a common linkage in many pharmaceutical agents.
Conclusion
This compound is a cornerstone intermediate for the synthesis of diverse piperazine-containing molecules. Its mono-protected nature allows for a predictable and robust synthetic strategy based on sequential N-functionalization. The protocols detailed in this guide for N-alkylation and Boc-deprotection represent fundamental, field-proven methods that enable chemists to efficiently generate libraries of compounds for drug discovery and other applications. Mastery of these multi-step pathways is essential for leveraging the full potential of this versatile building block.
References
- 1. This compound|CAS 886766-25-2|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lifechempharma.com [lifechempharma.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. jgtps.com [jgtps.com]
Troubleshooting & Optimization
Section 1: Troubleshooting Guide for 1-Boc-2-isopropylpiperazine Synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common challenges in the synthesis of 1-Boc-2-isopropylpiperazine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you enhance both the yield and purity of this critical synthetic building block.
This guide is structured to provide direct, actionable solutions. We will explore common pitfalls, from frustratingly low yields to the persistent formation of di-protected byproducts, and offer systematic approaches to diagnose and resolve them.
This section addresses the most frequent issues encountered during the synthesis, which typically involves the direct N-Boc protection of 2-isopropylpiperazine using di-tert-butyl dicarbonate (Boc₂O).
Problem 1: Low or Stagnant Reaction Yield
A low yield is often the most pressing issue. The cause can typically be traced to incomplete reaction, side reactions, or losses during the work-up phase.
Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2-isopropylpiperazine. What are the likely causes and solutions?
Answer: An incomplete reaction is a common hurdle. The nucleophilicity of the nitrogen atoms in piperazine is modulated by the substitution, and several factors can lead to a stalled reaction.
-
Probable Cause 1: Insufficient Reagent Stoichiometry. The molar ratio of Boc₂O to the starting amine is critical. While a 1:1 ratio is theoretically sufficient, side reactions and the potential for degradation of the Boc anhydride often necessitate a slight excess.
-
Solution: Increase the equivalents of Boc₂O incrementally. Start with 1.1 equivalents and, if necessary, increase to 1.2-1.3 equivalents. Monitor the reaction closely to avoid promoting the formation of the di-Boc byproduct.
-
Probable Cause 2: Inadequate Base or Incorrect pH. The reaction generates tert-butoxycarbonic acid, which protonates the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and maintain a reactive pool of the free amine.[1][2]
-
Solution: Ensure at least one equivalent of a suitable base is present. For biphasic systems (e.g., THF/water or Dichloromethane/water), an inorganic base like sodium bicarbonate (NaHCO₃) is effective. For anhydrous conditions, an organic base such as triethylamine (TEA) is commonly used. The reaction should be kept at a pH above 8.
-
Probable Cause 3: Low Reaction Temperature. While the reaction is often initiated at 0 °C to control the initial exotherm and improve selectivity, it may require warming to room temperature to proceed to completion.
-
Solution: After the initial addition of Boc₂O at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours (4-16h). Gentle warming to 40 °C can be considered if the reaction remains sluggish, but this increases the risk of di-protection.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and address low product yield.
Caption: A step-by-step workflow for troubleshooting low yields.
Problem 2: High Levels of Di-Boc-2-isopropylpiperazine Impurity
Question: My final product is contaminated with a significant amount of the di-protected byproduct, 1,4-di-Boc-2-isopropylpiperazine. How can I improve the mono-selectivity?
Answer: This is the most common purity issue. Because both nitrogen atoms in the piperazine ring are nucleophilic, di-protection is a competing reaction.[4][5] The key to achieving high mono-selectivity lies in controlling the reaction kinetics.
-
Probable Cause 1: High Local Concentration of Boc₂O. Adding the Boc anhydride too quickly creates localized areas of high concentration, increasing the statistical probability of a second reaction with the already mono-protected product.
-
Solution: Slow, Controlled Addition. Dissolve the Boc₂O in the reaction solvent and add it dropwise to the solution of 2-isopropylpiperazine, preferably using a syringe pump over 30-60 minutes. This maintains a low, steady concentration of the electrophile, favoring the more nucleophilic (unsubstituted) nitrogen of the starting material over the less nucleophilic (and more sterically hindered) secondary amine of the mono-Boc product.[4]
-
Probable Cause 2: Excessive Reagent Equivalents or High Temperature. Using a large excess of Boc₂O or running the reaction at elevated temperatures will inevitably drive the formation of the thermodynamically stable di-protected product.
-
Solution: Precise Stoichiometry and Temperature Control. Use the minimum effective amount of Boc₂O (typically 1.05-1.1 equivalents). Maintain the reaction temperature at 0 °C during the addition and allow it to warm slowly to room temperature. Avoid unnecessary heating.
| Parameter | Standard Conditions | Optimized for Mono-Selectivity | Rationale |
| Boc₂O (eq.) | 1.1 - 1.5 | 1.05 - 1.1 | Minimizes excess electrophile available for the second reaction. |
| Temperature | 0 °C to RT | 0 °C during addition, then RT | Lower temperature reduces the rate of the second, less favorable reaction. |
| Addition Method | Portion-wise | Slow dropwise addition (in solution) | Prevents high local concentrations of Boc₂O.[4] |
| Solvent | THF, DCM, or Biphasic | Biphasic (DCM/aq. NaHCO₃) | Can improve selectivity by partitioning reagents and products. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent and base combination for this reaction? A1: The optimal choice depends on the solubility of your starting material and desired work-up. A biphasic system of Dichloromethane (DCM) with aqueous sodium bicarbonate is highly effective. It allows for easy neutralization of the acid byproduct and a straightforward extractive work-up.[1] For anhydrous conditions, Tetrahydrofuran (THF) or Acetonitrile with triethylamine (TEA) is a standard choice.
Q2: Should I use a catalyst like 4-Dimethylaminopyridine (DMAP)? A2: DMAP can accelerate the reaction, particularly if the amine is sterically hindered or weakly nucleophilic.[1] However, for piperazine, which is already quite reactive, DMAP can significantly increase the rate of di-protection. It is not recommended when high mono-selectivity is the primary goal.
Q3: How do I prepare enantiomerically pure (R)- or (S)-1-Boc-2-isopropylpiperazine? A3: The most reliable method is to start with enantiomerically pure 2-isopropylpiperazine. This is typically achieved by resolving racemic 2-isopropylpiperazine using a chiral acid, such as L-(+)- or D-(-)-tartaric acid, to form diastereomeric salts. These salts can be separated by fractional crystallization. The desired enantiomer is then liberated from the salt by treatment with a base before proceeding with the Boc protection.[1]
Q4: My work-up is complicated by emulsions during extraction. How can I resolve this? A4: Emulsions are common, especially after basifying the reaction mixture. To break an emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing a cleaner separation of the organic and aqueous phases.
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize mono-selectivity and yield.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-isopropylpiperazine (1.0 eq.). Dissolve it in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (approx. 0.2 M concentration). Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in a small amount of DCM. Using a dropping funnel or syringe pump, add the Boc₂O solution to the reaction mixture dropwise over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 50%). To prevent the product from streaking on the column, it is highly recommended to add 0.5-1% triethylamine to the eluent system.
-
Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
General Reaction Scheme
Caption: General synthesis of this compound.
References
Side reaction monitoring in Boc protection of 2-isopropylpiperazine
Welcome to the technical support guide for the N-Boc protection of 2-isopropylpiperazine. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of this common yet critical synthetic transformation. Here, we address specific challenges, provide in-depth mechanistic explanations, and offer validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common issues encountered during the Boc protection of 2-isopropylpiperazine, providing explanations and actionable solutions.
Q1: My reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I fix it?
A1: Sluggish reactions are a frequent issue, primarily due to the steric hindrance imposed by the isopropyl group adjacent to the secondary amine. This bulkiness slows the nucleophilic attack of the nitrogen on the di-tert-butyl dicarbonate (Boc₂O).
-
Causality: The isopropyl group on the C2 position of the piperazine ring creates a sterically hindered environment around the adjacent secondary amine (N1). This makes it more difficult for the bulky Boc anhydride to approach and react compared to an un-substituted piperazine.[1][2]
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation at higher temperatures.
-
Add a Catalyst: A catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate. DMAP acts as a more potent acyl transfer catalyst.[3]
-
Optimize Base: Ensure an adequate amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present (at least 1.1 equivalents) to neutralize the tert-butoxide and any acid generated, driving the reaction forward.[4][5]
-
Solvent Choice: While common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are effective, switching to a more polar aprotic solvent like acetonitrile might enhance reaction rates in some cases.
-
Q2: I'm observing a significant amount of a non-polar byproduct in my TLC and HPLC analysis. Is this the di-Boc protected piperazine?
A2: Yes, the formation of the 1,4-di-Boc-2-isopropylpiperazine is the most common side reaction. This occurs when the second, less-hindered nitrogen atom also reacts with Boc anhydride.
-
Mechanism of Formation: Although the N1 nitrogen is sterically hindered, the N4 nitrogen is a standard secondary amine and will react readily with any excess Boc₂O. This reaction becomes more probable with higher equivalents of Boc anhydride or extended reaction times.[6][7]
-
Monitoring & Identification:
-
TLC: The di-Boc product will be significantly less polar than the mono-Boc product, resulting in a much higher Rf value.
-
HPLC: In reverse-phase HPLC, the more non-polar di-Boc product will have a longer retention time than the mono-Boc product.[8]
-
Mass Spectrometry: This is the definitive method for identification. The di-Boc product will have an [M+H]⁺ corresponding to a molecular weight of 328.4 g/mol , compared to 228.3 g/mol for the desired mono-Boc product.[3][9]
-
-
Prevention Strategy:
-
Control Stoichiometry: Use a slight excess, but not a large one, of Boc₂O (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of 2-isopropylpiperazine at 0 °C. This maintains a low instantaneous concentration of the protecting agent, favoring the more reactive (unhindered) amine if there were one, and minimizing over-reaction.
-
Monitor Closely: Track the reaction's progress by TLC or HPLC every 30-60 minutes. Once the starting material is consumed, quench the reaction promptly to prevent further reaction.
-
Q3: My TLC plate shows streaking for the starting material spot. How can I get a clean separation to monitor the reaction effectively?
A3: Streaking of amines on silica gel TLC plates is a common phenomenon due to the basic nature of the amine interacting strongly with the acidic silica gel.
-
Cause: The lone pair on the nitrogen of the piperazine starting material can be protonated by the acidic silanol groups on the TLC plate, causing the spot to tail or streak up the plate.[10]
-
Solution: To obtain clean spots, you need to neutralize the acidity of the silica gel. This is easily achieved by adding a small amount of a basic modifier to your TLC eluent.
-
Recommended Eluent Modification: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). This will deprotonate the silica surface, leading to well-defined, round spots for the amine.
-
Q4: What is the best method for definitively confirming that I have formed the correct mono-protected product, 1-Boc-2-isopropylpiperazine?
A4: While TLC and HPLC are excellent for monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural confirmation.
-
Expertise: NMR provides unambiguous evidence of the product's structure and regiochemistry.
-
¹H NMR: Look for the appearance of a large singlet integrating to 9 protons around δ 1.4-1.5 ppm. This is the characteristic signal for the tert-butyl protons of the Boc group. You will also observe characteristic shifts in the piperazine ring protons compared to the starting material.[3][11]
-
¹³C NMR: Expect to see new signals corresponding to the Boc group: one for the quaternary carbonyl carbon around δ 155 ppm and another for the quaternary tert-butyl carbon around δ 80 ppm. The nine methyl carbons will appear around δ 28 ppm.[11]
-
-
Workflow Integration: Always acquire an NMR spectrum of your final, purified product to confirm its identity and purity before proceeding to the next synthetic step. This is a critical step for quality control in drug development.[12][13]
Section 2: Reaction and Monitoring Workflows
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction and the primary side reaction.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 886766-25-2|RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pharmtech.com [pharmtech.com]
- 13. azolifesciences.com [azolifesciences.com]
Technical Support Center: Controlling Regioselectivity in the Alkylation of Boc-Piperazine
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals navigating the complexities of regioselective alkylation of tert-butoxycarbonyl (Boc)-piperazine. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve high selectivity and yield in your synthetic endeavors. The piperazine moiety is a privileged scaffold in medicinal chemistry, and mastering its selective functionalization is a critical skill.[1]
Understanding the Core Principle: The Role of the Boc Protecting Group
The primary strategy for achieving mono-alkylation of piperazine relies on the use of a protecting group, with the Boc group being the most common and robust choice.[2][3] The fundamental principle is the deactivation of one of the two nitrogen atoms. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the nitrogen to which it is attached (N4), thereby directing alkylation exclusively to the unprotected, nucleophilic secondary amine (N1).[4] This allows for a controlled, stepwise functionalization that is crucial in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing di-alkylation products even when using mono-Boc-piperazine?
A1: This is a common issue that typically points to two potential root causes:
-
Impurities in the Starting Material: Your commercial or synthesized Boc-piperazine may contain residual unprotected piperazine. Even small amounts can lead to the formation of the undesired 1,4-dialkylated byproduct.
-
In-situ Deprotection: Harsh reaction conditions, particularly prolonged heating in the presence of certain reagents, can lead to the premature cleavage of the Boc group, liberating the second nitrogen for alkylation.
Solution:
-
Verify Starting Material Purity: Always check the purity of your Boc-piperazine by NMR or LC-MS before starting the reaction. If necessary, purify it via column chromatography.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress closely by TLC or LC-MS and stop when the starting material is consumed.[2]
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: Incomplete conversion can be frustrating. The most common culprits are:
-
Insufficient Base: The alkylation reaction generates an acid byproduct (e.g., HBr, HCl) which can protonate the nucleophilic nitrogen of Boc-piperazine, effectively shutting down the reaction. An adequate amount of base is crucial to neutralize this acid.[2]
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or incomplete. This is often an issue in less polar solvents.
-
Poor Leaving Group: The nature of the leaving group on your alkylating agent is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Solution:
-
Choice and Stoichiometry of Base: Use at least 2.0 equivalents of a suitable base like K₂CO₃ or Cs₂CO₃ to ensure the reaction medium remains basic.
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of all reactants.[2]
-
Activate Your Alkylating Agent: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide or potassium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
Q3: The desired product seems to be stuck in the aqueous layer during work-up. How can I extract it?
A3: The basic nitrogen of your alkylated piperazine product can be protonated during the work-up, especially if the reaction is quenched with an acidic solution, forming a water-soluble salt.[5]
Solution:
-
Basify the Aqueous Layer: After quenching the reaction, adjust the pH of the aqueous layer to >10 using a base like 1M NaOH or saturated Na₂CO₃ solution. This will deprotonate your product, making it more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.
In-Depth Troubleshooting Guides
Issue 1: Poor Regioselectivity - Alkylation at the Boc-Protected Nitrogen (N4)
While electronically disfavored, alkylation at the N4 position can occur under specific, often harsh, conditions. This is a rare but mechanistically insightful problem.
-
Root Cause Analysis: The lone pair of the N4 nitrogen is delocalized into the carbonyl of the Boc group, rendering it significantly less nucleophilic. However, under forcing conditions (e.g., very high temperatures, highly reactive alkylating agents like methyl triflate), this deactivation can be overcome.
-
Solution: Adhere to optimized reaction protocols with moderate temperatures (typically not exceeding 90-100 °C for standard alkyl halides).[6] Ensure the use of a suitable base that is strong enough to deprotonate the N1-H but not so harsh as to promote side reactions.
Issue 2: Formation of Quaternary Ammonium Salts
Over-alkylation at the desired N1 position can lead to the formation of a quaternary ammonium salt, which is highly water-soluble and difficult to isolate.
-
Root Cause Analysis: This occurs when the newly formed tertiary amine (the product) is more nucleophilic than the starting secondary amine (Boc-piperazine) and reacts further with the alkylating agent. This is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[7]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the alkylating agent, but avoid a large excess.[3]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, minimizing the chance of a second alkylation on the product.[2]
-
Consider Reductive Amination: For primary and secondary alkyl groups, reductive amination is an excellent alternative that completely avoids the possibility of over-alkylation.[7][8]
-
Key Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a robust and straightforward approach for introducing alkyl groups onto the Boc-piperazine core.
Reaction Scheme:
Caption: General workflow for direct N-alkylation.
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Alkyl Halide (R-X) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous (to make a 0.1-0.2 M solution)
Procedure:
-
To a stirred solution of N-Boc-piperazine in anhydrous DMF, add the alkyl halide and anhydrous potassium carbonate at room temperature.[6]
-
Heat the reaction mixture to 80-90°C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkyl-N'-Boc-piperazine.[3]
Protocol 2: Reductive Amination
This method is ideal for preventing over-alkylation and is highly effective for introducing primary and secondary alkyl groups using aldehydes or ketones.
Reaction Scheme:
Caption: Two-step, one-pot reductive amination pathway.
Materials:
-
N-Boc-piperazine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.1-0.2 M solution)
-
Acetic Acid (catalytic, ~5 mol%)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde/ketone in anhydrous DCM.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically complete in 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Choosing Your Conditions
The choice of base and solvent can significantly impact reaction time and yield. The following table summarizes common conditions for direct alkylation.
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| K₂CO₃ | DMF, Acetonitrile | 60-90 °C | Inexpensive, readily available, effective for most alkyl halides. | Can require higher temperatures and longer reaction times. |
| Cs₂CO₃ | DMF, Acetonitrile, THF | 40-80 °C | More reactive than K₂CO₃, allowing for lower temperatures. | More expensive. |
| DIPEA | DCM, THF | Room Temp - 60 °C | Organic base, good for acid-sensitive substrates. | Can be difficult to remove during work-up. |
| NaH | THF, DMF | 0 °C - Room Temp | Very strong base, effective for unreactive alkylating agents. | Requires strictly anhydrous conditions, safety hazard (H₂ gas). |
Mechanistic Deep Dive: Steric vs. Electronic Effects
While the Boc group is the primary director of regioselectivity, secondary effects can become important in more complex systems, such as those with existing substituents on the piperazine ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the piperazine ring will increase the nucleophilicity of both nitrogens, but the effect will be more pronounced on the unprotected N1. Conversely, electron-withdrawing groups (EWGs) will decrease nucleophilicity, potentially requiring more forcing conditions for alkylation.[3]
-
Steric Hindrance: A bulky substituent at a carbon adjacent to the N1 nitrogen (e.g., at the C2 or C6 position) can sterically hinder the approach of the alkylating agent. In such cases, if the N4 nitrogen were available, alkylation might be diverted. In the context of Boc-piperazine, this steric hindrance can slow down the desired N1 alkylation, necessitating longer reaction times or higher temperatures.[6]
Caption: Factors governing regioselectivity in Boc-piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-line IR Spectroscopy Technical Support Center: Monitoring 1-Boc-2-isopropylpiperazine Synthesis
Welcome to the technical support center for in-line Fourier Transform Infrared (FTIR) spectroscopy, specifically tailored for monitoring the synthesis of 1-Boc-2-isopropylpiperazine. This guide is designed for researchers, chemists, and process engineers who are leveraging Process Analytical Technology (PAT) to gain real-time insights into this critical chemical transformation. As your virtual application scientist, I will provide not just procedural steps but the underlying rationale to empower you to effectively troubleshoot and optimize your reaction monitoring.
The Boc-protection of 2-isopropylpiperazine is a fundamental step in many synthetic pathways.[1] In-line FTIR spectroscopy, often using Attenuated Total Reflectance (ATR) probes, offers a robust method for tracking reaction progress in real-time, eliminating the need for manual sampling and offline analysis.[2][3] This guide addresses the common challenges and questions that arise during the implementation of this technique.
Frequently Asked Questions (FAQs)
Q1: What are the key infrared peaks I should monitor for the synthesis of this compound?
A1: To effectively monitor the reaction, you should track the disappearance of a key reactant peak and the appearance of a product peak. The reaction involves the consumption of di-tert-butyl dicarbonate (Boc-anhydride) and the formation of the N-Boc carbamate product.
-
Reactant to Monitor (Disappearance): The most distinct peaks for Boc-anhydride are its two carbonyl (C=O) stretching vibrations. The asymmetric stretch is typically stronger.[4]
-
Product to Monitor (Appearance): The key peak for the this compound product is the carbonyl (C=O) stretch of the newly formed carbamate group.[5]
-
Starting Material (Optional): The N-H bend of the secondary amine in 2-isopropylpiperazine can also be monitored, though it may be less distinct or overlap with other peaks.[6]
| Species | Functional Group | Characteristic Wavenumber (cm⁻¹) | Trend During Reaction |
| Di-tert-butyl dicarbonate | Anhydride C=O (Asymmetric Stretch) | ~1760 cm⁻¹ | Decrease |
| Di-tert-butyl dicarbonate | Anhydride C=O (Symmetric Stretch) | ~1810 cm⁻¹ | Decrease |
| This compound | Carbamate C=O Stretch | ~1680-1700 cm⁻¹ | Increase |
| 2-isopropylpiperazine | N-H Bend | ~1510-1550 cm⁻¹ | Decrease |
| Table 1: Key IR frequencies for monitoring the Boc-protection of 2-isopropylpiperazine. Exact peak positions can vary based on solvent and temperature. |
Q2: What are the ideal initial instrument settings for this analysis?
A2: Optimal settings balance the need for spectral quality with the speed of the reaction. For a typical batch synthesis of this nature, the following settings are a good starting point.
| Parameter | Recommended Setting | Rationale |
| Spectral Resolution | 4 cm⁻¹ or 8 cm⁻¹ | This provides sufficient peak separation for liquid-phase reactions without unnecessarily increasing scan time or reducing the signal-to-noise ratio (SNR).[7] Higher resolution is generally not needed as liquid-phase peaks are broader than gas-phase peaks. |
| Number of Scans | 64 to 256 scans | This range typically offers a good SNR.[8] A higher number of scans improves SNR but increases the time for each data point, which might miss rapid reaction events. |
| Spectral Range | 2500 - 650 cm⁻¹ | This range covers the key carbonyl and fingerprint regions where the most significant changes occur.[1] |
| Table 2: Recommended initial instrument settings. These should be optimized based on your specific reaction kinetics and instrument performance. |
Q3: Why is collecting a background spectrum so critical?
A3: The background spectrum is fundamentally important because it records the infrared signature of the solvent, the instrument, and the environment before the reaction begins.[2] Every subsequent spectrum collected during the reaction is ratioed against this background. This process effectively subtracts the constant signals from the solvent and instrument, isolating the spectral changes that are due only to the chemical reaction. An improperly collected background is a primary source of baseline errors and inaccurate data.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your in-line monitoring experiments.
Q4: My spectral baseline is drifting, curved, or noisy. What's causing this and how do I fix it?
A4: Baseline instability is one of the most common issues in in-line spectroscopy. It can obscure real peaks and make quantitative analysis impossible. The causes are often environmental or related to the probe interface.[10][11]
Potential Causes & Solutions:
-
Thermal Fluctuations: Changes in the reaction temperature can alter the solvent's refractive index and density, causing the baseline to shift.
-
Solution: Ensure your instrument's detector has been adequately cooled (e.g., with liquid nitrogen) and has reached thermal equilibrium before starting the experiment.[12] Allow the reaction mixture to stabilize at the target temperature before collecting the background spectrum.
-
-
Probe Fouling: Reactants, products, or byproducts may precipitate or coat the surface of the ATR crystal, altering the infrared signal over time.
-
Solution: Ensure all components are fully soluble in the reaction solvent. If solids are present, ensure mixing is adequate to keep them suspended and not coating the probe. Post-reaction, a rigorous cleaning protocol is essential.[1]
-
-
Changes in the Optical Path: Physical movement of the fiber optic cable or misalignment of the probe can cause signal fluctuations.[1]
-
Solution: Secure the fiber optic cable to prevent movement during the experiment. Ensure the probe is securely mounted in the reactor.
-
-
Atmospheric Interference: Water vapor and carbon dioxide in the air can be absorbed into the spectrum if the instrument is not properly purged.[9][13]
-
Solution: Ensure a steady flow of dry air or nitrogen through the spectrometer to purge atmospheric interferents.
-
The following workflow can guide your troubleshooting process:
Q5: My signal-to-noise ratio (SNR) is very low, and my peaks are hard to see. How can I improve it?
A5: A poor SNR can be due to instrument settings, sample properties, or system setup. Improving it is a matter of optimizing the trade-offs between scan time, resolution, and signal strength.[7]
Potential Causes & Solutions:
-
Insufficient Scans: The SNR improves with the square root of the number of co-added scans.[7]
-
Solution: Increase the number of scans per data point. Be mindful that this increases the time per measurement, which may not be suitable for very fast reactions.
-
-
Suboptimal Resolution: Using a higher resolution than necessary spreads the available infrared energy over more data points, which can decrease the SNR.[7]
-
Solution: For this liquid-phase reaction, a resolution of 8 cm⁻¹ is often a good compromise. Test if lowering the resolution from 4 cm⁻¹ to 8 cm⁻¹ improves your SNR without sacrificing the ability to distinguish your key peaks.
-
-
Poor Signal Throughput: A dirty probe, misaligned optics, or a failing IR source can lead to low signal intensity.
-
Solution: Perform an instrument performance check. Clean the ATR probe thoroughly. If the signal remains low, contact a service engineer to check the instrument's alignment and source.[10]
-
-
Low Analyte Concentration: If the concentrations of your reactants and products are very low, their corresponding peaks will be weak.
-
Solution: While you cannot always change the reaction concentration, this is where improving SNR through other means (like increasing scans) becomes critical.
-
Q6: The reactant and product carbonyl peaks are overlapping. How can I resolve and quantify them?
A6: Peak overlap is a common analytical challenge, especially when functional groups are similar.[14] When simple peak height or area analysis is insufficient, you must turn to more advanced data analysis techniques.
Potential Causes & Solutions:
-
Spectral Overlap: The C=O stretch of the Boc-anhydride (~1760 cm⁻¹) and the product carbamate (~1690 cm⁻¹) are relatively close and may overlap, especially if solvent peaks are nearby.
-
Solution 1 - Second Derivative Spectroscopy: This mathematical technique can help resolve overlapping features by transforming broad peaks into sharper, more defined signals. Many spectroscopy software packages have this function built-in.[8][14]
-
Solution 2 - Chemometrics: This is the most powerful approach. Chemometrics uses multivariate algorithms to deconstruct complex spectral data into its constituent parts.[15]
-
Principal Component Analysis (PCA): Can be used to identify the number of independent species changing during the reaction.
-
Multivariate Curve Resolution (MCR) or Partial Least Squares (PLS) Regression: These methods can model the concentration profiles of individual components even with significant peak overlap. This requires building a calibration model from experiments with known concentrations or using data from the reaction itself to build a "self-modeling" curve resolution.[8][15]
-
-
The following diagram illustrates a typical workflow for handling overlapping spectral data.
Experimental Protocols
Protocol 1: In-line ATR Probe Cleaning and Preparation
Causality: A clean ATR crystal is paramount for acquiring a high-quality, artifact-free spectrum. Any residue from previous experiments will contaminate your background and sample spectra, leading to inaccurate data.[1] The silicon crystal is sensitive to abrasion and harsh chemicals.[1]
-
Initial Solvent Wash: Gently wipe the ATR crystal surface with a lint-free wipe (e.g., Kimwipes) soaked in a suitable organic solvent that will dissolve all potential residues (e.g., acetone, isopropanol).
-
Secondary Solvent Wash: Repeat the cleaning with a second, more volatile solvent like acetone to ensure the first solvent is fully removed.
-
Final Dry: Gently wipe the crystal dry with a clean, dry, lint-free wipe.
-
Check Cleanliness: In the instrument software, take a sample spectrum of the clean, dry probe in the air. The spectrum should be flat and featureless, except for some baseline noise.[1] If significant peaks are present, repeat the cleaning procedure. For stubborn residues, soaking the probe tip in a warm solvent may be necessary.
-
Caution: NEVER use strong acids, strong bases, or abrasive materials to clean the probe. Do not sonicate the probe.[1]
Protocol 2: Collecting a High-Quality Background Spectrum
Causality: The background must represent the exact state of the system before the reaction is initiated to ensure that only changes due to the reaction are measured.
-
System Equilibration: Assemble the reactor with the clean ATR probe securely in place. Add the reaction solvent (and any reagents that are present at time zero, but not the limiting reagent that initiates the reaction).
-
Thermal and Physical Equilibration: Begin stirring and bring the reactor contents to the desired reaction temperature. Allow the system to stabilize for at least 15-20 minutes. This ensures the temperature is uniform and the instrument has reached thermal equilibrium.
-
Acquire Background: Using the instrument software, initiate the background scan. Use the same acquisition parameters (resolution, number of scans) that you plan to use for the reaction monitoring itself.[12]
-
Initiate Reaction: Once the background has been collected, the reaction can be initiated by adding the final reagent. Start the reaction monitoring data collection immediately.
References
- 1. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. FTIR Troubleshooting Guide | Madison Instruments [madisonir.com]
- 11. scribd.com [scribd.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Waste Management for Large-Scale Piperazine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for managing waste generated during the large-scale synthesis of piperazine. It is designed in a practical question-and-answer format to directly address common challenges, offering troubleshooting advice grounded in established scientific principles and regulatory best practices. Our focus is on providing not just procedural steps, but the underlying causality to empower informed, safe, and sustainable decision-making in the laboratory and plant.
Section 1: Foundational Principles & Initial Troubleshooting
Before addressing specific waste streams, it is crucial to establish a foundational strategy. The most effective waste management programs prioritize waste minimization from the outset.
Diagram: Waste Management Decision Hierarchy
This diagram illustrates the prioritized approach to waste management, starting with the most preferred option (Source Reduction) and moving to the least preferred (Disposal).
Caption: Prioritized strategies for chemical waste management.
FAQ 1.1: My process is generating more waste than projected. Where should I start my investigation?
Answer: Start by applying the principles of pollution prevention and source reduction[1]. The best approach to waste is to prevent its generation in the first place[1]. Conduct a thorough process audit focusing on these key areas:
-
Stoichiometry and Reaction Conditions: Are you using a significant excess of any reactant, such as ammonia or ethanolamine, in the synthesis process?[2][3] While often used to drive reaction equilibrium, excess unreacted starting materials become a major component of your waste stream. Investigate if reaction conditions (temperature, pressure, catalyst) can be optimized to improve conversion rates and reduce the required excess.
-
Solvent Use: Organic solvents often constitute the largest volume of chemical waste[4]. Can you substitute a hazardous solvent with a less hazardous or biodegradable alternative? Could the process be modified to reduce the total volume of solvent required?
-
Side Reactions: Characterize your waste streams to identify major byproducts. Piperazine synthesis can yield a variety of ethylenediamine derivatives and other related cyclic compounds[3]. Understanding these side reactions, which can be influenced by catalysts and reaction conditions, is the first step toward minimizing them[5][6].
-
Downstream Processing: Evaluate purification steps. Are multiple recrystallization steps leading to large volumes of solvent waste and loss of product to the mother liquor? Consider alternative purification methods like distillation or selective precipitation that may be more efficient.
A successful audit at this stage can lead to significant cost savings and a reduced environmental footprint, with some pharmaceutical companies achieving waste reductions of up to 50% through such initiatives[7].
Section 2: Aqueous Waste Stream Management
Aqueous waste from piperazine synthesis is often characterized by high pH, dissolved amine compounds (including piperazine and its derivatives), and inorganic salts. This stream is corrosive and harmful to aquatic life[8][9].
FAQ 2.1: How do I handle aqueous waste containing high concentrations of piperazine and other amines?
Answer: Direct discharge of amine-containing wastewater is environmentally unacceptable and strictly regulated. The primary challenge is the high concentration of soluble, basic organic compounds. Your strategy should focus on recovery first, followed by treatment.
-
Recovery: If the concentration of piperazine in the aqueous stream (e.g., from a purification step) is high, consider recovery. One patented method involves the addition of specific alcohols (like n-butanol or isooctanol) and adjusting the water content to selectively precipitate piperazine as a recoverable hexahydrate[10]. This turns a waste product back into a usable material.
-
Treatment: For more dilute streams, several treatment technologies are viable. Biological treatment, where microorganisms metabolize the organic waste, is a mature and commercially available option for amine waste[11][12]. However, the high pH of the waste must be neutralized first to be compatible with the microbial consortium. Chemical oxidation processes can also be employed to break down the amine structures[13].
Protocol: Lab-Scale Neutralization and Characterization of Aqueous Amine Waste
This protocol outlines the essential first step before any biological treatment or disposal.
-
Safety First: Don personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves. Conduct all work in a fume hood. Piperazine solutions are corrosive[14][15].
-
Segregation: Ensure the aqueous waste is free from organic solvents. Mixing waste streams can create dangerous reactions and complicates disposal[1].
-
Sample Collection: Obtain a representative 100 mL sample of the waste stream.
-
Initial Analysis:
-
Neutralization:
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Slowly add a suitable acid (e.g., 1M hydrochloric or sulfuric acid) dropwise while continuously monitoring the pH. Be aware that this is an exothermic reaction.
-
Continue adding acid until the pH is in the neutral range (6.5-7.5), which is typically required for biological treatment systems.
-
-
Final Analysis: Re-analyze the neutralized sample to confirm that the neutralization process did not degrade the primary components intended for treatment.
-
Documentation: Record the initial and final pH, the volume of acid used, and the analytical results. This data is critical for scaling up the treatment process.
Section 3: Organic Solvent Waste Management
Solvent waste is a major byproduct of synthesis, purification, and equipment cleaning. Proper management is critical for safety, regulatory compliance, and cost control[18].
FAQ 3.1: What is the most critical first step in managing solvent waste from my piperazine synthesis?
Answer: Segregation. This is the most important and non-negotiable first step[18][19]. Failure to segregate properly can lead to dangerous chemical reactions, prevent recycling opportunities, and significantly increase disposal costs[19]. At a minimum, segregate waste into the following categories:
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform).
-
Non-Halogenated Solvents: (e.g., Acetone, Methanol, Toluene, Hexane).
-
Aqueous Waste: (As discussed in Section 2).
Use clearly labeled, dedicated waste containers for each category[18]. Incompatible chemicals, such as acids and organic solvents, must be stored separately to prevent violent reactions[1].
Diagram: Solvent Waste Segregation and Processing Workflow
Caption: Workflow for solvent segregation and subsequent processing paths.
FAQ 3.2: Is it feasible to recycle solvents used in piperazine synthesis?
Answer: Yes, and it is highly encouraged. Non-halogenated solvents, in particular, are excellent candidates for recycling via distillation[18]. Distillation separates the volatile solvent from non-volatile solutes (e.g., residual piperazine, byproducts, salts), allowing the purified solvent to be reused in the process.
-
Causality: This works because of the significant difference in boiling points between most organic solvents and the dissolved impurities from the reaction. By carefully heating the mixture, the solvent vaporizes, is passed through a condenser, and collected as a pure liquid, leaving the contaminants behind.
-
Economic & Environmental Impact: Recycling solvents reduces the demand for virgin materials and drastically cuts disposal costs[19]. Companies like Takeda have demonstrated that process redesign can reduce organic solvent use by over 90%, showcasing the immense potential for improvement[20].
Section 4: Solid and Miscellaneous Waste
This category includes spent catalysts, filtration aids, contaminated PPE, and packaging materials.
FAQ 4.1: How should I dispose of solid waste contaminated with piperazine?
Answer: Solid waste contaminated with piperazine should be treated as hazardous waste due to piperazine's corrosive nature and potential for causing skin and respiratory sensitization[15][21].
-
Containerization: Collect all contaminated solids (e.g., filter paper, silica gel, used gloves) in a dedicated, clearly labeled, and sealable hazardous waste container[8]. Do not mix this with general laboratory trash.
-
Inertization: For larger quantities of solid waste, a process called inertization can be used. This involves mixing the waste with cement, lime, and water to form a solid, non-leachable mass that can be safely disposed of in a designated landfill[22].
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations[8]. Contract with a certified hazardous waste disposal company. They will provide the appropriate containers and ensure the waste is transported and disposed of in compliance with regulations like the EPA's Resource Conservation and Recovery Act (RCRA)[23].
Table 1: Summary of Waste Streams and Recommended Management Strategies
| Waste Stream | Primary Constituents | Key Hazards | Recommended Management Strategy |
| Aqueous Effluent | Piperazine, ethylenediamine derivatives, ammonia, inorganic salts | Corrosive, High pH, Aquatic Toxicity[8][9] | 1. Recovery of piperazine (if concentrated). 2. Neutralization. 3. Biological or Chemical Treatment[11][13]. |
| Non-Halogenated Solvents | Acetone, Methanol, Ethanol, Toluene | Flammable, Toxic | 1. Segregation[18]. 2. On-site or off-site recycling via distillation[19]. 3. Fuel blending/energy recovery. |
| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, Suspected Carcinogen | 1. Strict Segregation[18]. 2. High-temperature incineration by a licensed facility. |
| Solid Process Waste | Spent catalysts, filter aids, contaminated with piperazine | Corrosive, Sensitizer[15] | 1. Collect in sealed, labeled hazardous waste drums[8]. 2. Inertization or secure landfilling via a certified vendor[22][24]. |
| Contaminated PPE | Gloves, lab coats, etc. | Dermal exposure risk | 1. Collect in designated hazardous waste containers. 2. Incineration. |
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. iip.res.in [iip.res.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. emergingpub.com [emergingpub.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dl.novachem.com.au [dl.novachem.com.au]
- 10. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 11. Biological and chemical treatment technologies for waste amines from CO2 capture plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. wattbarind.com [wattbarind.com]
- 19. simplesolvents.com [simplesolvents.com]
- 20. ifpma.org [ifpma.org]
- 21. chemicalbook.com [chemicalbook.com]
- 22. ijfmr.com [ijfmr.com]
- 23. How To Handle Hazardous Solvent Waste Safely [solventwasher.com]
- 24. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Enhancing the Efficiency of Amidation Reactions with 1-Boc-Piperazine Derivatives
Welcome to the technical support center for amidation reactions involving 1-Boc-piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial building blocks. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the efficiency and success of your amidation reactions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the amidation of 1-Boc-piperazine derivatives, offering explanations for the underlying causes and actionable solutions.
Question 1: Why is my amidation reaction showing low or no product yield?
Low product yield is one of the most frequent challenges. The root cause often lies in one of several key areas of the reaction setup.
| Potential Cause & Explanation | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The first step in most amidation reactions is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the piperazine nitrogen. If the coupling reagent is old, hydrated, or simply not potent enough for your specific substrates, activation will be incomplete. Uronium/aminium salt reagents like HATU and HBTU are generally more effective for challenging couplings than carbodiimides like EDC.[1][2] |
| Presence of Moisture | Coupling reagents and the activated carboxylic acid intermediates are highly susceptible to hydrolysis. Any moisture in the reaction vessel, solvents, or reagents will quench the activated species, leading to the regeneration of the starting carboxylic acid and a drop in yield. |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical. An insufficient amount of the coupling reagent or the piperazine derivative will naturally lead to an incomplete reaction. |
| Suboptimal Reaction Temperature | While many amidation reactions proceed well at room temperature, some sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier.[3] Conversely, sensitive substrates may require cooling to prevent side reactions. |
Question 2: I'm observing significant side product formation. How can I improve the purity of my reaction?
Side reactions can complicate purification and reduce the yield of the desired product. Identifying the side product is the first step to mitigating its formation.
| Common Side Product | Cause & Mitigation Strategy |
| N-acylurea | This byproduct is common when using carbodiimide coupling reagents like EDC or DCC.[2] It forms when the O-acylisourea intermediate rearranges, a process that competes with the desired nucleophilic attack by the amine. |
| Epimerization/Racemization | When coupling chiral carboxylic acids, particularly α-amino acids, there is a risk of losing stereochemical integrity at the α-carbon. This occurs via the formation of a 5(4H)-oxazolone intermediate under activating conditions. |
| Guanidinylation of the Amine | This side reaction can occur with uronium/aminium-based coupling reagents (e.g., HATU, HBTU) if the carboxylic acid activation is slow or if the coupling reagent is used in large excess. The piperazine nitrogen attacks the guanidinium carbon of the coupling reagent. |
| Di-acylation of Piperazine | If the Boc protecting group is unintentionally cleaved during the reaction, the newly freed secondary amine can react with another equivalent of the activated carboxylic acid. |
Workflow for Troubleshooting Low Yields
Here is a logical workflow to diagnose and solve issues with reaction efficiency.
Caption: A troubleshooting workflow for low-yield amidation reactions.
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for my reaction? A: The "best" reagent depends on your specific substrates, scale, and budget. For routine, cost-effective couplings, EDC with HOBt is a widely used and effective method.[4] For more challenging, sterically hindered, or acid-sensitive substrates where high yield and speed are critical, uronium salts like HATU or COMU are generally superior.[1][2]
Q2: What is the role of the base in the reaction, and which one should I use? A: A non-nucleophilic organic base is required to neutralize the acidic byproducts formed during the reaction and to ensure the piperazine nitrogen remains deprotonated and nucleophilic.[2] Diisopropylethylamine (DIPEA) is the most common choice because its steric bulk minimizes potential side reactions.[2] N-methylmorpholine (NMM) is another suitable option.
Q3: How long should I let my reaction run? A: Reaction times can vary significantly, from 1-3 hours for efficient couplings with HATU to 12-24 hours for some EDC-mediated reactions.[1] It is crucial to monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal time for workup.[4]
Q4: Can I use an acyl chloride instead of a carboxylic acid? A: Yes, reacting 1-Boc-piperazine with an acyl chloride is a common method for forming amides.[5] This reaction is typically faster but may require careful control of conditions (e.g., low temperature) to avoid side reactions, as acyl chlorides are highly reactive. A base, such as triethylamine or DIPEA, is still required to scavenge the HCl generated.[5]
III. Data and Protocols
Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical parameter for success. The following table provides a comparative overview of commonly used reagents for the amidation of 1-Boc-piperazine derivatives.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. Risk of N-acylurea byproduct without HOBt.[1][4] |
| DCC | DMAP (cat.) | - | DCM | 12 - 24 | 70 - 85 | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6] |
| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 98 | Highly efficient, fast, and low risk of racemization. Ideal for difficult couplings.[2][6] |
| PyBOP | None | DIPEA | DMF or DCM | 2 - 16 | 80 - 95 | Phosphonium-based reagent; avoids guanidinylation side reaction. Byproducts are not carcinogenic.[1] |
| COMU | None | DIPEA | DMF | 1 - 2 | 90 - 99 | High efficiency similar to HATU. Morpholino-based byproducts are water-soluble, simplifying purification.[1] |
Experimental Protocols
The following are generalized, step-by-step protocols for common amidation procedures. Note: These are starting points and should be optimized for your specific substrates.
Protocol 1: General Amidation using EDC/HOBt
This protocol is a robust and cost-effective method suitable for many standard amidation reactions.
Caption: Standard workflow for EDC/HOBt mediated amidation.
Detailed Steps:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[6]
-
Add the 1-Boc-piperazine derivative (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Amidation using HATU
This protocol is recommended for sterically hindered substrates, acid-sensitive molecules, or when rapid reaction times are desired.
Detailed Steps:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[6]
-
Add the 1-Boc-piperazine derivative (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[6]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[1]
-
Dry the organic layer, concentrate, and purify the crude product using column chromatography.
IV. References
-
BenchChem. (2025). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. 4
-
BenchChem. (2025). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. 1
-
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. 6
-
BenchChem. (2025). Technical Support Center: Enhancing N-Boc-Piperazine Coupling Reaction Efficiency. 2
-
BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives. 5
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. 7
-
BenchChem. (2025). Common side reactions with N-Boc-piperazine-C3-COOH. 8
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 1-Boc-2-isopropylpiperazine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1][] Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of 1-Boc-2-isopropylpiperazine, a key building block in the synthesis of various pharmaceutical agents.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment.[3] Chiral HPLC, particularly with chiral stationary phases (CSPs), is the most prevalent and reliable technique for this purpose.[1][4][5] This guide will delve into the selection of appropriate CSPs, mobile phase optimization, and provide a detailed experimental protocol for a robust chiral HPLC method.
The Challenge of Separating this compound Enantiomers
This compound presents a unique challenge for chiral separation due to its conformational flexibility and the presence of a basic nitrogen atom within the piperazine ring. The bulky tert-butyloxycarbonyl (Boc) protecting group and the isopropyl group at the chiral center also influence the interactions with the chiral stationary phase.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[3][6]
| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Advantages | Potential Disadvantages |
| Chiralpak® IA/IB/IC | Amylose/Cellulose derivatives | Broad enantioselectivity for a wide range of compounds, including those with amine functionalities.[7][8] | May require screening of different polysaccharide derivatives for optimal separation. |
| Chiralcel® OD/AD series | Cellulose/Amylose derivatives | Well-established for separating a variety of chiral compounds, including heterocyclic amines.[4] | Performance can be sensitive to the choice of mobile phase and additives. |
| Cyclodextrin-based CSPs | α-, β-, or γ-cyclodextrin | Effective for inclusion complexation-based separations.[6] | May have lower loading capacity compared to polysaccharide-based CSPs. |
| Protein-based CSPs | e.g., α1-acid glycoprotein (AGP) | Mimic biological interactions, can be effective for drug molecules.[6] | Can be less robust and have limitations on mobile phase composition. |
For this compound, polysaccharide-based CSPs such as the Chiralpak® series are a logical starting point for method development due to their proven success with similar amine-containing heterocyclic compounds.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity of the separation. For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.
A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) helps to suppress the interaction of the basic analyte with residual silanols on the silica support of the CSP, leading to sharper peaks.
Experimental Protocols
Below is a detailed, step-by-step methodology for a proposed chiral HPLC method for determining the enantiomeric excess of this compound.
Protocol 1: Chiral HPLC Method using a Polysaccharide-based CSP
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.
Materials:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Racemic this compound standard
-
Sample of this compound with unknown enantiomeric excess
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and DEA in a ratio of 90:10:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm filter and degas it for at least 15 minutes.
-
System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Standard Injection: Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Injection: Inject 10 µL of the sample solution into the HPLC system.
-
Data Acquisition and Analysis:
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualization of the Workflow
References
The Stereochemical Imperative: A Comparative Analysis of (R)- and (S)-Piperazine Enantiomers in Biological Systems
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety profile. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, underscores the necessity of stereospecific synthesis and evaluation. This guide delves into the profound impact of stereochemistry on the biological function of piperazine derivatives, a scaffold of significant medicinal importance. While the specific enantiomers (R)- and (S)-1-Boc-2-isopropylpiperazine serve as our conceptual starting point, the lack of extensive public data on these specific intermediates necessitates the use of a closely related and well-characterized analogue: C2-methyl-substituted piperazine derivatives. This comparative analysis will, therefore, leverage published data on these analogues to illustrate the pivotal role of chirality in biological assays.
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and central nervous system-acting agents.[1][2] The introduction of a substituent at the C2 position of the piperazine ring creates a chiral center, giving rise to (R) and (S) enantiomers. These enantiomers, while chemically similar in an achiral environment, can exhibit markedly different pharmacological profiles in the chiral milieu of the body.[1]
Comparative Biological Activity: A Case Study in Nicotinic Acetylcholine Receptors
To illustrate the stark differences in biological activity that can arise from a single chiral center, we will examine the data from a study on chiral methyl-substituted aryl piperazinium compounds and their interaction with nicotinic acetylcholine receptors (nAChRs), specifically the α9 and α7 subtypes.[3] These receptors are implicated in a range of physiological processes, including pain and inflammation.[3]
The study synthesized and evaluated the stereoisomers of various 2-methyl and 3-methyl substituted piperazine derivatives. For the purpose of this guide, we will focus on the data presented for the C2-methylated analogues, as they provide a clear and quantitative comparison of enantiomeric activity.
| Compound ID | Enantiomer | Target Receptor | Assay Type | IC50 / EC50 (µM) | Efficacy (%) | Reference |
| Compound A | (2R) | α9 nAChR | Two-Electrode Voltage Clamp | 1.5 ± 0.3 (EC50) | 95 ± 5 | [3] |
| Compound A | (2S) | α9 nAChR | Two-Electrode Voltage Clamp | 3.2 ± 0.5 (EC50) | 88 ± 6 | [3] |
| Compound A | (2R) | α7 nAChR | Two-Electrode Voltage Clamp | >100 (EC50) | <10 | [3] |
| Compound A | (2S) | α7 nAChR | Two-Electrode Voltage Clamp | >100 (EC50) | <10 | [3] |
| Compound B | (2R) | α9 nAChR | Two-Electrode Voltage Clamp | 0.8 ± 0.1 (IC50) | N/A (Antagonist) | [3] |
| Compound B | (2S) | α9 nAChR | Two-Electrode Voltage Clamp | 5.4 ± 0.7 (IC50) | N/A (Antagonist) | [3] |
Note: Compound A and Compound B are representative analogues from the cited study, where the core scaffold is a C2-methylated piperazine derivative with differing substitutions on the aryl ring and the piperazine nitrogens. The data presented here is illustrative of the trends observed in the study.
The data clearly demonstrates that the (R)-enantiomer of Compound A is approximately twice as potent as the (S)-enantiomer in activating the α9 nAChR.[3] Conversely, for the antagonist, Compound B, the (R)-enantiomer is nearly seven times more potent at inhibiting the α9 nAChR than its (S)-counterpart.[3] Both sets of enantiomers showed negligible activity at the α7 nAChR subtype, indicating a degree of selectivity.[3] This stereoselectivity highlights the precise three-dimensional arrangement required for optimal interaction with the receptor binding pocket.
The "Why": Understanding the Structural Basis of Stereoselectivity
The observed differences in potency between the enantiomers can be attributed to the specific interactions of the chiral center and its substituents with the amino acid residues of the receptor's binding site. The isopropyl group (or in our case study, the methyl group) at the C2 position will adopt a distinct spatial orientation in the (R) versus the (S) configuration. This can lead to:
-
Favorable vs. Unfavorable Interactions: One enantiomer may position the substituent to form favorable hydrophobic or van der Waals interactions with a specific pocket in the receptor, enhancing binding affinity. The other enantiomer might place the same group in a sterically hindered region, leading to a weaker interaction.
-
Optimal Orientation of Pharmacophoric Elements: The chirality at C2 can influence the overall conformation of the piperazine ring and the orientation of other critical pharmacophoric groups, such as aryl rings or hydrogen bond donors/acceptors. One enantiomer may present these groups in the optimal geometry for receptor activation or inhibition, while the other does not.
To visualize these concepts, consider the following simplified interaction model:
Caption: Simplified model of enantiomer-receptor interactions.
Experimental Protocols for Assessing Enantiomeric Activity
The determination of the biological activity of chiral compounds relies on robust and reproducible assays. Below is a representative protocol for a radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of a test compound for a target receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]-labeled standard antagonist).
-
Test compounds: (R)- and (S)-enantiomers of the 2-isopropylpiperazine derivative.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Non-specific binding inhibitor (a high concentration of a non-radiolabeled ligand to determine background binding).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the (R)- and (S)-test compounds in assay buffer. Prepare the radiolabeled ligand at a concentration close to its Kd value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Cell membranes.
-
Either a test compound dilution, buffer (for total binding), or non-specific binding inhibitor.
-
Radiolabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
Conclusion
The comparative analysis of chiral piperazine derivatives unequivocally demonstrates that stereochemistry is a paramount consideration in drug design and development. As illustrated by the case study of C2-methylated piperazine analogues, enantiomers can exhibit significantly different potencies and even different pharmacological effects at the same biological target. A thorough understanding of the stereoselective interactions between a drug candidate and its target is essential for optimizing efficacy and minimizing off-target effects. This necessitates the use of stereospecific synthetic methods and the individual biological evaluation of each enantiomer. For researchers and drug development professionals, the message is clear: the seemingly subtle difference between an (R) and an (S) configuration can be the difference between a promising therapeutic agent and a failed candidate.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of N-Boc-Piperazine and its Process-Related Byproducts by LC-MS
For researchers, process chemists, and quality control analysts in drug development, the accurate quantification of N-Boc-piperazine is a critical checkpoint. As a foundational building block in the synthesis of countless active pharmaceutical ingredients (APIs), its purity directly impacts reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product.[1] This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of N-Boc-piperazine and its key byproducts against alternative methods. It is designed to move beyond a simple recitation of protocols, instead offering the expert insights and causal reasoning necessary for robust method development and validation.
The Analytical Imperative: Why Purity Matters
N-Boc-piperazine is prized for its role as a monosubstituted intermediate; the tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom. The most common synthetic route involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[2] However, this reaction is often not perfectly selective, leading to the formation of a primary byproduct: 1,4-di-Boc-piperazine . This di-substituted impurity cannot participate in subsequent coupling reactions as intended, acting as an inert impurity that reduces yield and complicates purification.
Furthermore, process conditions can lead to the formation of other hazardous impurities. For instance, the presence of residual nitrosating agents (e.g., nitrites) under acidic conditions can lead to the formation of genotoxic impurities such as N-Nitroso-N'-Boc-piperazine .[3][4] The stringent control of such impurities to parts-per-million (ppm) levels is a regulatory necessity. Therefore, a highly sensitive and specific analytical method is not merely beneficial—it is essential.
Comparison of Core Analytical Methodologies
While several techniques can be employed for the analysis of piperazine derivatives, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS are the most prevalent in a pharmaceutical setting.[1] The choice between them is a trade-off between accessibility, sensitivity, and specificity.
| Parameter | HPLC-UV | LC-MS (Triple Quadrupole) | Expert Rationale & Causality |
| Specificity | Moderate | Very High | UV detection relies on the presence of a chromophore. While the Boc-group provides some UV absorbance, co-eluting impurities with similar UV spectra can interfere. Mass spectrometry, especially in Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity by monitoring a specific precursor ion and its unique fragment ions.[1][5] |
| Sensitivity (LOQ) | ~90 ppm (for piperazine)[6] | < 1 ng/mL (ppb levels) [7] | The sensitivity of LC-MS is several orders of magnitude greater than HPLC-UV. This is non-negotiable for the trace-level quantification of genotoxic impurities like nitrosamines, which often have control limits in the low ppm range relative to the API.[6][7] |
| Linearity Range | Good (e.g., 30-350 ppm)[6] | Excellent (e.g., 1-1000 ng/mL) | Both techniques offer good linearity, but the wider dynamic range of LC-MS is advantageous for methods designed to quantify a main component (N-Boc-piperazine) and trace-level byproducts in a single run. |
| Matrix Effect | Low | Potential for High Impact | The UV response is generally robust to matrix components. The ionization efficiency in an MS source, however, can be suppressed or enhanced by co-eluting compounds, a phenomenon known as the matrix effect. This must be carefully evaluated during method validation.[8] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more common, less expensive, and require less specialized training to operate and maintain compared to LC-MS/MS systems. |
For routine purity assessment where byproduct levels are expected to be high, HPLC-UV can be a cost-effective and reliable choice.[1] However, for process development, impurity characterization, and the stringent control required for regulatory filings, the superior sensitivity and specificity of LC-MS is the authoritative gold standard .
Deep Dive: A Validated LC-MS/MS Method
This section provides a detailed, self-validating protocol for the simultaneous quantification of N-Boc-piperazine, 1,4-di-Boc-piperazine, and the potential N-Nitroso impurity. The use of a triple quadrupole mass spectrometer operating in MRM mode is central to achieving the required specificity and sensitivity.[9]
The "Why": Foundational Principles of the Method
-
Chromatography (The Separation): A reversed-phase C18 column is the workhorse for separating small molecules of moderate polarity like N-Boc-piperazine and its byproducts.[9] The mobile phase consists of water and a water-miscible organic solvent (acetonitrile). An acidic modifier, typically 0.1% formic acid, is crucial. It serves two purposes: 1) It protonates the basic nitrogen atoms on the piperazine ring, leading to better peak shape and preventing tailing, and 2) It provides a source of protons to facilitate efficient ionization in the ESI source (positive ion mode).[9][10]
-
Mass Spectrometry (The Detection): Electrospray Ionization (ESI) is a "soft" ionization technique that generates intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation, which is ideal for quantitative analysis.[1] In the triple quadrupole, the first quadrupole (Q1) isolates the [M+H]⁺ ion of our target analyte. The second quadrupole (Q2), the collision cell, fragments this ion in a controlled manner. The third quadrupole (Q3) then isolates a specific, characteristic fragment ion. This highly specific Q1 -> Q3 transition is called an MRM transition and virtually eliminates noise from other compounds.[3]
Step-by-Step Experimental Protocol
1. Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Boc-piperazine, 1,4-di-Boc-piperazine, and N-Nitroso-N'-Boc-piperazine reference standards in methanol or acetonitrile to create individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by serial dilution of the stock solutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the reaction mixture or sample in the initial mobile phase to a concentration of approximately 100 µg/mL. This high dilution minimizes potential matrix effects.
2. Liquid Chromatography Conditions [9]
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp linearly from 5% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions [9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The following transitions are proposed based on the structures. These must be optimized empirically on the specific instrument used. A characteristic fragmentation for a Boc-protected amine is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1]
| Compound | Formula | MW | Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ion (m/z) | Rationale |
| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 187.1 | 131.1 | Loss of isobutylene (C₄H₈) |
| 87.1 | Cleavage of the Boc group, leaving protonated piperazine | ||||
| 1,4-di-Boc-piperazine | C₁₄H₂₆N₂O₄ | 286.37 | 287.2 | 231.2 | Loss of isobutylene (C₄H₈) |
| 187.1 | Loss of one Boc group | ||||
| N-Nitroso-N'-Boc-piperazine | C₉H₁₇N₃O₃ | 215.25 | 216.2 | 160.1 | Loss of isobutylene (C₄H₈) |
| 116.1 | Further fragmentation |
4. Method Validation The method must be validated according to established guidelines (e.g., ICH Q2(R1)) to prove its suitability. Key validation parameters include:[8]
-
Specificity: Demonstrate that there is no interference from blank matrix at the retention times of the analytes.
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on multiple days. Accuracy (% recovery) should be within 85-115% (or tighter), and precision (%RSD) should be <15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. This is the most critical parameter for trace impurity analysis.
Conclusion: An Authoritative Stance
While HPLC-UV provides a functional and accessible method for routine monitoring of N-Boc-piperazine, it lacks the sensitivity and specificity required for comprehensive process control and regulatory compliance in modern drug development. The LC-MS/MS method detailed here represents the authoritative approach. Its ability to resolve the target compound from its key process-related byproducts and quantify them with high sensitivity provides a self-validating system of analysis. By understanding the fundamental principles behind the chromatographic separation and mass spectrometric detection, researchers can confidently develop, validate, and deploy robust analytical methods that ensure the quality and safety of pivotal pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [open.bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Supercritical Fluid Chromatography (SFC) for Chiral Separation of Piperazines
In the landscape of pharmaceutical development, the precise separation of chiral compounds is not merely a technical challenge but a fundamental necessity for ensuring drug safety and efficacy.[1][2] Piperazine derivatives, a prevalent scaffold in many drug candidates, often possess chiral centers, making their enantioselective separation a critical step in the development pipeline. This guide provides an in-depth comparison of Supercritical Fluid Chromatography (SFC) with traditional High-Performance Liquid Chromatography (HPLC) for the chiral separation of piperazines, supported by experimental insights and protocols.
The Chirality Challenge in Piperazine Drug Candidates
Chirality, the property of non-superimposable mirror images, is a key consideration in drug development. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The piperazine ring, a common structural motif in medicinal chemistry, can introduce chirality, necessitating robust methods to isolate and quantify each stereoisomer.[3] Traditional separation techniques often fall short in terms of speed, efficiency, and environmental impact, paving the way for more advanced methodologies like SFC.
Supercritical Fluid Chromatography (SFC): A Paradigm Shift in Chiral Separations
SFC has emerged as a powerful alternative to conventional HPLC for chiral separations, particularly within the pharmaceutical industry.[1][4] The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[5][6] Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO2 exhibits properties of both a liquid and a gas, possessing low viscosity and high diffusivity.[2][6]
These unique properties lead to several key advantages over HPLC:
-
Speed and Efficiency: The low viscosity of the supercritical CO2 mobile phase allows for 3 to 5 times higher flow rates than HPLC without a significant increase in backpressure.[5][6] This translates to dramatically shorter analysis times and faster column equilibration.[5]
-
Green Chemistry: SFC primarily uses CO2, which can be recycled, significantly reducing the consumption of toxic and expensive organic solvents like hexane and heptane commonly used in normal-phase HPLC.[1][6]
-
Enhanced Selectivity: The mobile phase composition in SFC can be finely tuned by adding polar organic modifiers (co-solvents) and additives, often leading to unique and improved chiral selectivity compared to HPLC.[2]
Comparative Analysis: SFC vs. HPLC for Chiral Piperazine Separation
While both SFC and HPLC can be employed for chiral separations, their performance metrics can differ significantly, especially for basic compounds like piperazines.
| Performance Metric | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Insights |
| Analysis Time | Typically 3-5 times faster [5][6] | Slower | Higher optimal linear velocities and faster equilibration in SFC lead to significantly reduced run times.[5] |
| Resolution (Rs) | Often higher | Variable | SFC can provide better or complementary selectivity, leading to improved resolution of enantiomers.[2][7] |
| Solvent Consumption | Significantly Lower | High | The mobile phase is predominantly CO2, reducing organic solvent use by 70-90% compared to normal-phase HPLC.[6] |
| Environmental Impact | Low ("Green" Technique) [1] | High | Reduced use of toxic organic solvents minimizes waste and disposal costs.[6] |
| Operating Costs | Lower | Higher | Savings on solvent purchase and waste disposal make SFC a more cost-effective option in the long run.[4][6] |
| Post-Purification | Faster | Slower | The CO2 in the mobile phase evaporates upon depressurization, leaving the analyte in a smaller volume of co-solvent, which significantly reduces drying time.[6] |
Experimental Protocol: Chiral SFC Method Development for Piperazine Derivatives
A systematic approach is crucial for developing a robust chiral SFC method. The following protocol outlines a typical workflow for separating piperazine enantiomers.
Core Principle of SFC Separation
The separation in SFC is governed by the differential partitioning of analytes between the stationary phase and the supercritical fluid mobile phase. The elution strength of the mobile phase is modulated by adjusting the proportion of the organic co-solvent.
Caption: Basic workflow of a Supercritical Fluid Chromatography system.
Step 1: Chiral Stationary Phase (CSP) Screening
The choice of the chiral stationary phase is the most critical factor in achieving separation. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most widely used and successful for a broad range of chiral compounds, including basic molecules like piperazines.[2][8][9]
-
Initial Screening Set: A common and effective approach is to screen a set of well-established polysaccharide columns.
-
Immobilized Phases: Start with immobilized columns (e.g., Chiralpak® IA, IB, IC) as they are compatible with a wider range of solvents, offering greater flexibility.[8][10]
-
Coated Phases: High-performing coated columns (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ) should also be included in the initial screen.[11][12]
-
Step 2: Mobile Phase and Co-solvent Selection
The mobile phase in SFC consists of supercritical CO2 and an organic modifier (co-solvent).
-
Co-solvents: Alcohols are the most common co-solvents.
-
Additives for Basic Compounds: Piperazines are basic and often require the addition of a basic additive to the co-solvent to improve peak shape and prevent tailing.[2] This is due to the suppression of undesirable interactions with residual silanol groups on the silica support of the CSP.
-
Common Choices: Diethylamine (DEA), triethylamine (TEA), isopropylamine (IPA), or ammonium hydroxide (NH4OH) are typically used at low concentrations (0.1-0.5%).[2][14]
-
Ammonium Hydroxide: This is an excellent choice for preparative work as its high volatility makes it easy to remove from the final product, unlike DEA or TEA.[14]
-
Step 3: Optimizing Back Pressure and Temperature
-
Back Pressure: A back pressure regulator (BPR) is used to maintain the supercritical state of the mobile phase. Typical pressures range from 100 to 150 bar (10 to 15 MPa).[9][15] While pressure has a lesser effect on selectivity than the co-solvent, it should be optimized to ensure consistent mobile phase density.[13]
-
Temperature: Temperature affects both solvent density and mass transfer kinetics. A starting temperature of 40°C is common.[9][15] Lowering the temperature can sometimes improve resolution, but it's a parameter to be fine-tuned once an initial separation is achieved.
Method Development Workflow Diagram
Caption: A generic workflow for chiral SFC method development.
Trustworthiness and Self-Validation: The Role of Additives
The protocol's integrity hinges on understanding the causal role of each parameter. For basic compounds like piperazines, the addition of a basic modifier is a self-validating step. If poor peak shape (tailing) is observed without an additive, and the peak shape dramatically improves with an additive, it validates the hypothesis of secondary ionic interactions with the stationary phase. This confirms the necessity of the additive for a robust and reproducible separation.[16][17] Furthermore, using a highly volatile additive like ammonium hydroxide demonstrates an understanding of downstream processing, as it simplifies sample workup post-purification.[14]
Conclusion: The Clear Advantage of SFC in Modern Drug Development
For the chiral separation of piperazine derivatives, Supercritical Fluid Chromatography presents a compelling suite of advantages over traditional HPLC. Its superior speed, efficiency, reduced environmental impact, and lower operating costs make it an indispensable tool in the modern drug discovery and development workflow.[1][4][5] By adopting a systematic method development approach centered on screening robust polysaccharide-based CSPs and optimizing mobile phase conditions, researchers can rapidly achieve baseline separation of enantiomers, accelerating the delivery of safer and more effective pharmaceuticals.
References
- 1. selvita.com [selvita.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Boc-2-isopropylpiperazine Analogs for Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a versatile building block for designing novel therapeutics.[1] This guide focuses on a specific and highly valuable derivative, 1-Boc-2-isopropylpiperazine, and explores the comparative biological activities of its analogs. The introduction of a chiral center via the isopropyl group at the C-2 position offers a critical handle for stereospecific drug design, as different enantiomers can exhibit vastly different biological activities and efficacies.
This document provides an in-depth analysis of how modifications to the this compound scaffold can influence its biological profile, with a focus on anticancer and antimicrobial activities. We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for key biological assays.
The Strategic Importance of the this compound Scaffold
This compound serves as a crucial starting material for creating diverse libraries of compounds. The tert-butoxycarbonyl (Boc) protecting group at the N-1 position allows for selective functionalization at the N-4 position. Subsequent removal of the Boc group under acidic conditions then opens up the N-1 position for further modification. This synthetic versatility enables a systematic exploration of the chemical space around the 2-isopropylpiperazine core, which is essential for establishing structure-activity relationships (SAR).
Comparative Analysis of Biological Activity: A Focus on Anticancer and Antimicrobial Potential
While direct head-to-head comparative studies of a systematic series of this compound analogs are not extensively documented in publicly available literature, we can synthesize a comparative analysis by examining studies on various piperazine derivatives that can be conceptually derived from this scaffold.
Anticancer Activity
Piperazine derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and cell cycle arrest. The substitution pattern on the piperazine ring plays a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.
For instance, a study on phthalazinylpiperazine derivatives revealed that certain analogs exhibited potent cytotoxic activities against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cancer cell lines.[2] One of the most promising compounds from this series, 7e , displayed an IC50 value of 0.013 µM against MDA-MB-231 cells, highlighting the potential of N-aryl substituted piperazines in cancer therapy.[2]
Another study on arylpiperazine derivatives showcased their cytotoxic effects on human prostate cancer cell lines (PC-3, LNCaP, and DU145).[3] Compounds 9 and 15 from this study showed strong cytotoxic activities against LNCaP cells with IC50 values under 5 µM.[3] These findings underscore the importance of the nature of the aryl group attached to the piperazine nitrogen in dictating anticancer efficacy.
Table 1: Comparative Anticancer Activity of Piperazine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | MDA-MB-231 | 0.013 | [2] |
| Compound 9 | LNCaP | < 5 | [3] |
| Compound 15 | LNCaP | < 5 | [3] |
| Compound 8 | DU145 | 8.25 | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have been extensively investigated for their antibacterial and antifungal properties.[4][5] The structural modifications on the piperazine nucleus can significantly impact the antimicrobial spectrum and potency.
A study on the synthesis and biological evaluation of piperazine derivatives containing a benzimidazole moiety demonstrated promising anti-tubercular activity.[6] Notably, compound 2 from this series exhibited a potent minimum inhibitory concentration (MIC) of 0.1 µg/ml against Mycobacterium tuberculosis.[6] This highlights the potential of combining the piperazine scaffold with other heterocyclic systems to generate effective antimicrobials.
Further research on N-alkyl and N-aryl piperazine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[5] The nature of the substituent on the piperazine nitrogen was found to be a key determinant of antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity of Piperazine Analogs
| Compound ID | Microorganism | MIC (µg/ml) | Reference |
| Compound 2 | Mycobacterium tuberculosis | 0.1 | [6] |
| Chalcone derivative | Candida albicans | 2.22 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT and broth microdilution assays.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-2-Isopropylpiperazine
This document provides a detailed protocol for the safe handling and disposal of 1-Boc-2-isopropylpiperazine (tert-butyl 2-isopropylpiperazine-1-carboxylate). As a crucial building block in pharmaceutical research and development, its proper management is paramount to ensuring laboratory safety and environmental compliance. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for an audience of researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for every isomer or derivative may vary, the guidance is based on the known hazards of Boc-protected piperazine compounds.
Hazard Assessment and Core Safety Principles
This compound and its analogs are classified as hazardous substances. The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, all waste containing this chemical, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.
Core Disposal Principle: Under no circumstances should this compound or its waste streams be disposed of down the sanitary sewer or in general solid waste.[4][5] Federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate that such chemical waste be segregated, properly contained, and disposed of through a licensed hazardous waste contractor.[6][7]
| Hazard Category | Description | Required Mitigation & Personal Protective Equipment (PPE) |
| Skin Irritation (H315) | Causes skin irritation upon direct contact.[2] | Wear chemical-resistant nitrile gloves and a dedicated lab coat. Ensure contaminated clothing is removed and decontaminated promptly.[4][8][9] |
| Eye Irritation (H319) | Causes serious eye irritation.[2] | Wear tightly fitting safety goggles or a face shield. An eyewash station must be readily accessible.[4][9] |
| Respiratory Irritation (H335) | May cause respiratory irritation if inhaled as dust or aerosol.[2] | Handle in a certified chemical fume hood to avoid generating dust or aerosols. If significant aerosolization is possible, a NIOSH-approved respirator may be required.[4][8] |
| Environmental Hazard | Potential to harm the environment if released.[4][10] | Prevent release into drains, soil, or waterways. All waste must be collected as hazardous chemical waste.[11][12] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to minimize risk and ensure regulatory adherence.
-
Select a Compatible Container: Choose a waste container made of a material that is chemically resistant to this compound and any solvents used in the waste mixture. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7] The container must have a secure, screw-on cap to prevent leaks.[4]
-
Affix a "Hazardous Waste" Label: As soon as the container is designated for waste, it must be labeled.[13] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound Waste" or "tert-butyl 2-isopropylpiperazine-1-carboxylate Waste". Do not use abbreviations or chemical formulas.[4][13]
-
A list of all constituents in the container, including solvents.
-
The approximate concentration of each component.
-
The date when waste was first added (accumulation start date).[13]
-
Appropriate hazard pictograms (e.g., irritant).[6]
-
Preventing dangerous reactions is a critical aspect of waste management. Incompatible chemicals must always be segregated into separate waste containers.[8][13]
-
Solid Waste: Collect unreacted this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated solid hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams such as strong acids or oxidizing agents.[5][10]
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[4]
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5] This is a designated location at or near the point of generation for the temporary storage of waste containers.
-
Location: The SAA must be under the direct control of laboratory personnel.[7]
-
Containment: Keep waste containers in secondary containment tubs to capture any potential leaks.
-
Closure: Waste containers must be securely capped at all times, except when actively adding waste.[4][5]
-
Volume Limits: Once a container is full, it must be moved to the institution's central hazardous waste storage area within three days.[5]
The ultimate disposal of the hazardous waste must be handled by professionals.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup.[6]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste, typically via high-temperature incineration in compliance with EPA regulations.[4][14]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental release.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Before addressing the spill, don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[4]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance
Adherence to regulations set by the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory.
-
OSHA: OSHA's regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety through proper training, labeling, and emergency preparedness.[15][16][17] Employers must maintain a written health and safety plan and provide adequate training to all personnel handling hazardous materials.[16][17]
-
EPA: The EPA, under RCRA, governs the entire lifecycle of hazardous waste from generation to final disposal ("cradle to grave").[7][14] This includes requirements for waste identification, generator status, container management, and transportation.[7][13]
Consulting with your institution's EHS department is essential to ensure full compliance with all applicable federal, state, and local regulations.[4]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-Boc-2-isopropylpiperazine | 674792-05-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
- 14. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 1-Boc-2-Isopropylpiperazine
An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 1-Boc-2-Isopropylpiperazine
As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research objectives. This compound is a valuable building block in pharmaceutical and organic synthesis, particularly in the development of CNS drugs. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound. Our approach is not just to list equipment, but to explain the causality behind each recommendation, empowering you to make informed safety decisions tailored to your specific experimental context.
Hazard Assessment: The "Why" Behind the Protection
Understanding the specific risks associated with a chemical is the foundation of effective PPE selection. Based on GHS classifications, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation.[1][2] Direct contact can lead to redness, inflammation, or dermatitis. This necessitates a robust barrier between the chemical and your skin.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2] Accidental splashes can result in significant pain and potential damage to the eyes, making stringent eye protection non-negotiable.
-
Respiratory Tract Irritation (H335): May cause respiratory irritation.[1][2] Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort. This risk is most pronounced when handling the solid form or preparing solutions.
These classifications mandate a multi-layered defense strategy. Every piece of recommended PPE directly mitigates one or more of these identified risks.
Core PPE Requirements: A Multi-Layered Defense
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3] The following PPE is essential for establishing primary barriers of protection.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and airborne dust.
-
Minimum Requirement: At all times when handling this compound, wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
-
Elevated Risk Scenarios: When there is a heightened risk of splashing—such as during transfers of large volumes, reactions under pressure, or when cleaning up spills—supplement your goggles with a full-face shield.[4][5] The face shield protects the entire face from direct contact.
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Handle the compound with chemically resistant, impervious gloves.[3] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.
-
Standards and Best Practices: The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[3] For prolonged contact or immersion, consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Proper Technique: Always wash and dry your hands thoroughly after removing gloves.[3] Develop a strict habit of removing gloves before touching personal items like phones, pens, or door handles to prevent the spread of contamination.
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Standard Laboratory Attire: A clean, buttoned laboratory coat should be worn at all times.
-
Enhanced Protection: For procedures involving larger quantities (e.g., >10g) or a significant risk of splashing, wear a chemical-resistant apron over your lab coat.[4] Fire- and flame-resistant clothing is also recommended as a general good practice in a laboratory setting.[3] Ensure your legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory environment.
Respiratory Protection
Engineering controls, like a fume hood, are the primary defense against respiratory exposure. However, in specific situations, personal respiratory protection may be necessary.
-
When to Use: A respirator is required if engineering controls are not available or insufficient, if you experience any irritation, or if established exposure limits are exceeded.[3][6] This is particularly relevant when weighing out large quantities of the solid compound where dust formation is likely.[7]
-
Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator. For dusts, a particulate filter (e.g., N95, P100) is appropriate. In cases of high vapor concentration or during emergency spill response, a full-face respirator with a suitable cartridge may be necessary.[3][4]
PPE Selection Protocol: A Risk-Based Approach
The level of PPE required is directly proportional to the risk of exposure. The following table provides guidance for common laboratory tasks.
| Task | Scale | Potential Exposure | Eye/Face | Hand | Body | Respiratory |
| Weighing Solid | < 1 g | Low (dust) | Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Recommended) |
| Weighing Solid | > 1 g | Moderate (dust) | Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Preparing Solution | < 100 mL | Low (splash) | Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Preparing Solution | > 100 mL | Moderate (splash) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Fume Hood (Required) |
| Reaction Setup/Workup | Any | Moderate (splash, aerosol) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Fume Hood (Required) |
| Large Spill Cleanup | Any | High (dust, splash) | Full-Face Respirator | Heavy-Duty Nitrile/Butyl Gloves | Chemical Resistant Suit/Coveralls | Full-Face Respirator (Required) |
This decision-making process can be visualized as a workflow.
Caption: Risk-based workflow for selecting appropriate PPE and engineering controls.
Step-by-Step Procedures for PPE Use
The order in which you don and doff your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Body Protection: Put on your lab coat and apron, if required.
-
Respiratory Protection: If a respirator is needed, perform a seal check and put it on.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Hand Protection: Put on your gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer contaminated surface.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.
-
Body Protection: Unbutton and remove your lab coat and apron, folding the contaminated side inward.
-
Respiratory Protection: Remove your respirator last.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[1][3]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE contaminated with this compound, including gloves, aprons, and bench paper, must be considered hazardous waste.[8] Collect these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[3][4]
-
Chemical Waste: Unused or waste this compound and any solutions must be collected in a suitable, closed, and clearly labeled hazardous waste container.[3] Do not pour this chemical down the drain.[4]
-
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal contractor, typically requiring high-temperature incineration.[4][8] Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.
By integrating these protocols into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and your research. A proactive and informed approach to safety is the hallmark of scientific excellence.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (2S)-2-Isopropylpiperazine, N1-BOC protected | C12H24N2O2 | CID 17750439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
